Methyl 4-bromopyrimidine-5-carboxylate
Description
The exact mass of the compound Methyl 4-bromopyrimidine-5-carboxylate is 215.95344 g/mol and the complexity rating of the compound is 154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-bromopyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromopyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromopyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPCODTWPMGPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857494 | |
| Record name | Methyl 4-bromopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260859-62-8 | |
| Record name | Methyl 4-bromopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Halogenated Pyrimidine
An In-Depth Technical Guide to Methyl 4-bromopyrimidine-5-carboxylate
This document provides a comprehensive technical overview of Methyl 4-bromopyrimidine-5-carboxylate (CAS 1260859-62-8), a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. While public data for this specific CAS number is limited, this guide synthesizes information from closely related structural analogs and the well-established chemical principles governing bromopyrimidines to provide a robust and actionable resource. We will delve into its physicochemical properties, logical synthesis strategies, characteristic reactivity, and its strategic application in the design of novel therapeutics.
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its ability to engage in hydrogen bonding and serve as a bioisostere for other heteroaromatic systems makes it a highly sought-after scaffold.
The subject of this guide, Methyl 4-bromopyrimidine-5-carboxylate, incorporates two critical functional groups that unlock immense synthetic potential:
-
The 4-Bromo Substituent: Positioned on the electron-deficient pyrimidine ring, the bromine atom is not merely a placeholder. It is a highly versatile synthetic handle, primed for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of diverse molecular fragments, a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).[1]
-
The 5-Carboxylate Group: The methyl ester at the 5-position offers another key site for molecular elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid for the introduction of new polar interactions or converted into a variety of amides, which are fundamental for mimicking peptide bonds and interacting with biological targets.[3]
This combination of a stable, biologically relevant core with two distinct and orthogonally reactive functional groups makes this molecule a high-value intermediate for constructing complex molecular architectures.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's physical properties is essential for its handling, reaction setup, and purification. The key identifiers and predicted properties for Methyl 4-bromopyrimidine-5-carboxylate are summarized below.
| Property | Value | Source/Method |
| CAS Number | 1260859-62-8 | User Provided |
| IUPAC Name | Methyl 4-bromopyrimidine-5-carboxylate | --- |
| Molecular Formula | C₆H₅BrN₂O₂ | Calculated |
| Molecular Weight | 217.02 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=CN=C(N=C1)Br | --- |
| InChI Key | FLLUBQCPJDJJSU-UHFFFAOYSA-N | --- |
| Appearance | Off-white to light yellow solid | Predicted[4] |
| Boiling Point | 279.7 ± 20.0 °C | Predicted[4] |
| Density | 1.669 ± 0.06 g/cm³ | Predicted[4] |
| Storage | Sealed in dry, Room Temperature | Recommended[4] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The following diagram outlines a plausible, multi-step synthesis starting from commercially available precursors. The causality behind this workflow is to first construct the core pyrimidine-5-carboxylate ring and then introduce the bromine atom at the most activated position.
Caption: Proposed synthetic workflow for Methyl 4-bromopyrimidine-5-carboxylate.
Representative Experimental Protocol
This protocol is a representative example adapted from general procedures for pyrimidine synthesis and bromination.
Step 1: Synthesis of Ethyl pyrimidine-5-carboxylate
-
To a stirred solution of sodium ethoxide (NaOEt), prepared from sodium (1.1 eq) in absolute ethanol, add formamidine acetate (1.0 eq) at room temperature.
-
Stir the mixture for 30 minutes to form the free base.
-
Add diethyl 2-(ethoxymethylene)malonate (1.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the mixture with acetic acid.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired product.
Step 2: Synthesis of Ethyl 4-bromopyrimidine-5-carboxylate
-
Dissolve Ethyl pyrimidine-5-carboxylate (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution.
-
Heat the mixture to reflux for 2-4 hours. The C4 position is electronically activated towards electrophilic attack.
-
Monitor the reaction to completion using TLC or LC-MS.
-
Cool the reaction and concentrate the solvent.
-
Redissolve the crude product in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude brominated product, which can be purified by crystallization or chromatography.
Step 3: Transesterification to Methyl 4-bromopyrimidine-5-carboxylate
-
Dissolve the ethyl ester from Step 2 in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction and carefully neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final target molecule.
Chemical Reactivity and Synthetic Utility
The true value of Methyl 4-bromopyrimidine-5-carboxylate lies in its predictable and versatile reactivity, which allows for its strategic incorporation into larger, more complex molecules. The two primary sites of reactivity are the C-Br bond and the ester moiety.
Caption: Key reactivity pathways of Methyl 4-bromopyrimidine-5-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond is an ideal substrate for cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) is a powerful method to introduce new aromatic systems. This is a go-to strategy for building bi-aryl structures common in kinase inhibitors.[3]
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper co-catalyst system introduces rigid alkynyl linkers, which can be used to probe deep into protein binding pockets.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines. This is invaluable for installing key hydrogen-bond donors and acceptors or for linking to other parts of a molecule.
Expert Insight: The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions. The electron-deficient nature of the pyrimidine ring generally makes oxidative addition of palladium to the C-Br bond facile, often allowing for milder reaction conditions compared to more electron-rich aryl bromides.
Transformations of the Ester Group
-
Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide or lithium hydroxide in a water/alcohol solvent mixture readily yields the corresponding 5-bromopyrimidine-4-carboxylic acid.[3][6] This acid is a versatile intermediate in its own right, often used for amide coupling reactions.
-
Amidation: The ester can be directly converted to an amide by heating with an amine (aminolysis), or more commonly, the acid obtained from hydrolysis is coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This transformation is fundamental in medicinal chemistry to introduce functionalities that can form critical hydrogen bonds with protein targets.
Applications in Drug Discovery
The 5-bromopyrimidine scaffold is a key structural feature in numerous compounds with significant pharmacological activities.[1] Its utility spans multiple therapeutic areas, most notably in oncology and virology.
| Therapeutic Area | Target Class | Rationale for Use | Representative Compound Class |
| Oncology | Protein Kinases | The pyrimidine core mimics the adenine ring of ATP, enabling competitive binding to the kinase hinge region. The 4- and 5-positions provide vectors for substituents to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.[1] | Kinase Inhibitors |
| Virology | Viral Enzymes | Pyrimidine derivatives can interfere with viral replication by inhibiting key enzymes like polymerases or proteases.[1][7] | Antiviral Agents |
| Neurology | CNS Receptors/Enzymes | The scaffold can be decorated to interact with various CNS targets. Its polarity and hydrogen bonding capacity are tunable through substitution.[7] | CNS-active Agents |
Case Study: Design of a Hypothetical Kinase Inhibitor
The logical workflow from this building block to a potential therapeutic agent is illustrated below. This demonstrates how the dual functionality is exploited in a rational drug design campaign.
Caption: Logical workflow from building block to a potential drug candidate.
In this workflow, a Suzuki coupling at the 4-position first installs a group designed to interact with the kinase hinge region. Subsequently, the ester is hydrolyzed and coupled with an amine to introduce a second pharmacophoric element, which might enhance solubility or target a different region of the protein.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 4-bromopyrimidine-5-carboxylate and its derivatives. The following information is based on data from structurally related compounds.[8]
| Hazard Category | GHS Information | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.[9] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[10] |
| Skin Irritation | H315: Causes skin irritation.[8] | P280: Wear protective gloves/protective clothing/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] |
| Eye Irritation | H319: Causes serious eye irritation.[8] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[11] |
Handling Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[4]
Conclusion
Methyl 4-bromopyrimidine-5-carboxylate represents a quintessential example of a modern synthetic building block. Its strategic combination of a biologically relevant pyrimidine core with two versatile and synthetically accessible functional groups makes it an invaluable asset for drug discovery and development. The C4-bromo position serves as a reliable anchor point for modular diversification via cross-coupling chemistry, while the C5-ester provides a gateway for introducing crucial polar and hydrogen-bonding functionalities. A thorough understanding of its synthesis, reactivity, and safe handling empowers researchers to fully leverage its potential in the rational design of next-generation therapeutics.
References
-
SAFETY DATA SHEET. Airgas. [Link]
-
Supporting Information. MDPI. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
-
5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2. PubChem. [Link]
-
Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2. PubChem. [Link]
- Preparation method of 2-methyl-5-bromopyrimidine.
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]
-
Methyl 5-bromopyrimidine-4-carboxylate. ACE Biolabs. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
5-bromo-4-methylpyrimidine-2-carboxylic acid. PubChemLite. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate | 1263062-29-8 | Benchchem [benchchem.com]
- 4. METHYL 5-BROMO-4-PYRIMIDINECARBOXYLATE | 1009826-93-0 [chemicalbook.com]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. 5-Bromopyrimidine-4-carboxylic acid | 64224-60-8 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
Chemical structure of methyl 4-bromopyrimidine-5-carboxylate
Executive Summary
Methyl 4-bromopyrimidine-5-carboxylate (CAS 1260859-62-8) represents a high-value electrophilic scaffold in modern drug discovery. Structurally, it combines the electron-deficient pyrimidine core with a C5-ester functionality, rendering the C4-bromide exceptionally labile to nucleophilic aromatic substitution (
Part 1: Structural & Physical Characterization
The molecule features a pyrimidine ring substituted at the 4-position with a bromine atom and at the 5-position with a methyl ester. The proximity of the electron-withdrawing ester group to the C4-bromo substituent significantly lowers the LUMO energy at C4, facilitating nucleophilic attack.
Key Physicochemical Properties[1][2]
| Property | Value | Notes |
| IUPAC Name | Methyl 4-bromopyrimidine-5-carboxylate | |
| CAS Number | 1260859-62-8 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 217.02 g/mol | Monoisotopic Mass: 215.95 |
| Physical State | Solid (White to pale yellow) | Low melting point solid |
| Solubility | DMSO, DMF, DCM, MeOH | Hydrolytically sensitive in basic media |
| LogP (Predicted) | ~1.1 | Lipophilic enough for cell permeability |
| pKa (Conjugate Acid) | ~0.5 - 1.0 | Pyrimidine nitrogens are weakly basic |
Part 2: Industrial Synthesis Pathways
The synthesis of methyl 4-bromopyrimidine-5-carboxylate is typically achieved via a convergent route starting from acyclic precursors. The process avoids direct bromination of the unactivated pyrimidine ring, utilizing instead a "hydroxyl-to-bromo" conversion strategy.
Synthetic Workflow
The industrial route involves two primary stages:
-
Cyclocondensation: Formation of the 4-hydroxypyrimidine core.
-
Deoxybromination: Activation of the C4-position using phosphorus oxybromide (
).
Reaction Mechanism Diagram
The following diagram illustrates the stepwise construction of the scaffold, highlighting the critical intermediates.
Figure 1: Two-step industrial synthesis route starting from acyclic malonate derivatives.
Detailed Synthetic Logic
-
Cyclization: The reaction of dimethyl methoxymethylenemalonate with formamidine acetate in the presence of sodium methoxide is a standard method to generate the pyrimidine ring. The methoxide acts as a base to deprotonate the formamidine, which then attacks the electrophilic double bond of the malonate, followed by cyclization.
-
Critical Control Point: Moisture must be excluded to prevent hydrolysis of the ester groups before cyclization.
-
-
Bromination: The intermediate, methyl 4-hydroxypyrimidine-5-carboxylate (often existing as the 4(3H)-pyrimidinone tautomer), is treated with
.-
Why
? While can be used, is often preferred for pyrimidines to minimize side reactions and improve yields. Toluene is the preferred solvent to manage the reaction temperature (~110°C).
-
Part 3: Reactivity & Functionalization[5]
The defining feature of this scaffold is the C4-position reactivity . The C5-ester creates a strong dipole, pulling electron density away from C4, making it highly susceptible to
Divergent Reactivity Map
Figure 2: Divergent synthesis pathways. Red arrows indicate nucleophilic displacement; Yellow indicates metal-catalyzed coupling.
Mechanistic Insights
-
Dominance: Unlike simple bromobenzenes, this pyrimidine reacts with amines often at room temperature. The reaction proceeds via a Meisenheimer-like complex.
-
Selectivity: The C4-bromo is significantly more reactive than the C5-ester. However, harsh conditions (high heat, strong alkoxides) can lead to ester hydrolysis or transesterification.
-
-
Palladium Coupling: Suzuki-Miyaura coupling is robust at C4. However, because the C-Br bond is activated, oxidative addition is fast. Care must be taken to prevent homocoupling or hydrodebromination.
-
Catalyst Choice:
or are standard. with XPhos is recommended for sterically hindered boronic acids.
-
Part 4: Experimental Protocols
Protocol A: Displacement with Primary Amines
This protocol is the industry standard for installing the "hinge-binding" motif in kinase inhibitors.
Reagents:
-
Methyl 4-bromopyrimidine-5-carboxylate (1.0 equiv)
-
Aniline or Aliphatic Amine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: THF or DMF (Anhydrous)
Procedure:
-
Dissolution: Charge a reaction vial with Methyl 4-bromopyrimidine-5-carboxylate (217 mg, 1.0 mmol) and anhydrous THF (5 mL).
-
Addition: Cool to 0°C. Add DIPEA (348 µL, 2.0 mmol) followed by the amine (1.1 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by LC-MS (Target mass:
).-
Note: If the amine is an aniline (weak nucleophile), heating to 60°C may be required.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling
Used for extending the carbon skeleton.
Reagents:
-
Methyl 4-bromopyrimidine-5-carboxylate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane[1]
Procedure:
-
Degassing: In a microwave vial, combine the bromide, boronic acid, and dioxane. Sparge with Argon for 5 minutes.
-
Catalysis: Add the Pd-catalyst and aqueous base. Seal the vial immediately.
-
Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Filtration: Filter through a Celite pad to remove Palladium black.
-
Isolation: Standard aqueous workup and column chromatography.
Part 5: Safety & Handling
-
Hazards: Methyl 4-bromopyrimidine-5-carboxylate is an irritant (Skin, Eye, Respiratory). It is a potent alkylating agent due to the activated bromide.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).
-
Incompatibility: Strong bases (hydrolysis), strong oxidizers.
References
- Synthesis of 4-Hydroxypyrimidine Precursors: Title: "Process for preparing 4-hydroxypyrimidine" Source: European Patent EP0326389B1 URL
-
Reactivity of 4-Bromopyrimidines (Suzuki Coupling)
- Title: "Suzuki–Miyaura Reactions of (4-bromophenyl)
- Source: Semantic Scholar / Processes (MDPI)
-
URL:[Link]
-
Medicinal Chemistry Applications (HCMV Inhibitors)
- Title: "4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease"
- Source: Journal of Medicinal Chemistry (PubMed)
-
URL:[Link]
-
Commercial Availability & Identifiers
- Title: "Methyl 4-bromopyrimidine-5-carboxyl
- Source: BLD Pharm / PubChem
-
URL:[Link]
Sources
Technical Whitepaper: 4-Bromo-5-methoxycarbonylpyrimidine as a Versatile Scaffold
This guide serves as a technical reference for 4-bromo-5-methoxycarbonylpyrimidine (Methyl 4-bromopyrimidine-5-carboxylate), a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors and agrochemicals.
Executive Summary
4-Bromo-5-methoxycarbonylpyrimidine (CAS: 1260859-62-8) represents a strategic "linchpin" intermediate in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional sites:
-
C4-Bromide: Highly activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings. -
C5-Ester: A stable handle for downstream derivatization (amidation, reduction, hydrolysis) after C4 functionalization.
-
C2-Position: A latent site for late-stage oxidation or radical functionalization (though typically unsubstituted in this specific scaffold).
This guide details the synthesis, physical properties, and divergent reactivity profiles necessary for utilizing this compound in drug development workflows.
Chemical Profile & Physical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | Methyl 4-bromopyrimidine-5-carboxylate |
| Common Name | 4-Bromo-5-methoxycarbonylpyrimidine |
| CAS Number | 1260859-62-8 |
| Molecular Formula | |
| Molecular Weight | 217.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water. |
| Stability | Moisture sensitive (C4-Br is labile to hydrolysis). Store at 2–8°C under inert atmosphere. |
| Precursor | Methyl 4-hydroxypyrimidine-5-carboxylate (CAS: 4774-35-0) |
Synthetic Accessibility
The synthesis of 4-bromo-5-methoxycarbonylpyrimidine is typically achieved via a two-step sequence starting from acyclic precursors. This route avoids the regioselectivity issues often encountered when brominating pre-formed pyrimidines.
Step 1: Construction of the Pyrimidine Core
The 4-hydroxy (tautomeric with 4-oxo) pyrimidine core is constructed by condensing dimethyl malonate with tris(formylamino)methane or an equivalent amidine source.
Step 2: Deoxybromination
The C4-hydroxyl group is converted to the bromide using phosphorus oxybromide (
Critical Protocol Note: The C5-ester activates the C4-position, making the resulting bromide highly susceptible to hydrolysis by atmospheric moisture. Quenching of the bromination reaction must be performed under strictly anhydrous conditions or with rapid phase separation to prevent reversion to the starting material.
Figure 1: Synthetic pathway from acyclic precursors to the target scaffold.
Reactivity & Functionalization
The utility of this scaffold is defined by the electronic activation provided by the C5-methoxycarbonyl group. It acts as an electron-withdrawing group (EWG), significantly lowering the LUMO energy at the C4 position.
C4-Selective Nucleophilic Aromatic Substitution ( )
The C4-bromide is exceptionally labile toward nucleophiles.
-
Amines: Reaction with primary or secondary amines yields 4-aminopyrimidine-5-carboxylates (common kinase hinge-binding motifs).
-
Conditions: Typically proceeds at room temperature or mild heating (40–60°C) in THF or DMF with a base (DIPEA or
). -
Selectivity: Exclusive C4 substitution occurs; the ester at C5 remains intact unless harsh hydrolytic conditions are used.
Palladium-Catalyzed Cross-Coupling
The C4-Br bond participates readily in Suzuki-Miyaura, Stille, and Sonogashira couplings.
-
Catalyst Choice:
or are standard. -
Competitive Pathways: Care must be taken to avoid hydrolysis of the ester (saponification) if aqueous bases are used (e.g.,
). Anhydrous bases ( or ) in dioxane/toluene are recommended.
C5-Ester Manipulation
Once the C4 position is functionalized, the C5-ester can be:
-
Hydrolyzed: To the carboxylic acid (LiOH/THF/Water).
-
Reduced: To the alcohol (DIBAL-H, controlled conditions) or aldehyde.
-
Amidated: Direct aminolysis or activation via the acid.
Figure 2: Divergent reactivity map showing C4-selective functionalization versus C5-ester manipulation.
Handling & Stability Protocols
To ensure experimental reproducibility, adhere to these handling standards:
-
Moisture Control: The C4-Br bond is activated by the ortho-ester and the para-nitrogen, making it more hydrolytically unstable than simple bromobenzenes. Always sample in a dry box or under a nitrogen stream.
-
Storage: Long-term storage should be at -20°C or 2–8°C under Argon.
-
Purification: Silica gel chromatography is generally effective, but avoid acidified silica which may catalyze hydrolysis. Neutralized silica (triethylamine treated) is preferred for sensitive analogs.
References
-
Synthesis of Pyrimidine Precursors
-
General Reactivity of 4-Halopyrimidines
-
Safety & Handling Data
- Title: Safety Data Sheet - 5-Bromopyrimidine-4-carboxylic acid (Analogous Handling).
-
Source: Sigma-Aldrich.
-
Commercial Availability & Identifiers
Sources
Methyl 4-bromopyrimidine-5-carboxylate molecular weight and formula
[1]
Executive Summary: The Strategic Value of the 4,5-Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, Methyl 4-bromopyrimidine-5-carboxylate represents a high-value "orthogonally reactive" electrophile.[1] Unlike simple halogenated pyrimidines, this scaffold possesses a specific 4,5-substitution pattern that enables rapid diversification into bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines) often found in kinase inhibitors, folate antagonists, and antiviral agents.
The core utility of this molecule lies in the electronic synergy between the C-4 bromine and the C-5 methyl ester. The electron-withdrawing ester at C-5 significantly activates the C-4 position toward Nucleophilic Aromatic Substitution (SNAr), while simultaneously serving as a handle for cyclization or further functionalization.[1] This guide details the physicochemical profile, reactivity logic, and validated experimental protocols for utilizing this scaffold in high-throughput library synthesis.
Physicochemical Identity & Specifications
The following data establishes the baseline identity for quality control and stoichiometry calculations.
| Parameter | Specification |
| IUPAC Name | Methyl 4-bromopyrimidine-5-carboxylate |
| Common Name | 4-Bromo-5-methoxycarbonylpyrimidine |
| CAS Number | 1260859-62-8 |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂); Moisture sensitive |
| Key Reactivity | SNAr (C-4), Pd-Cross Coupling (C-4), Acyl Substitution (C-5) |
Strategic Reactivity Analysis
Electronic Activation (The "Why" it works)
The reactivity of Methyl 4-bromopyrimidine-5-carboxylate is governed by the electron-deficient nature of the pyrimidine ring, amplified by the ester at C-5.[1]
-
C-4 Position (The Warhead): The bromine atom is located ortho to the ester and para to N-1.[1] The inductive effect (-I) and mesomeric effect (-M) of the ester lower the LUMO energy at C-4, making it exceptionally susceptible to nucleophilic attack (amines, thiols, alkoxides) under mild conditions.
-
C-5 Position (The Anchor): The methyl ester is relatively stable during C-4 functionalization but can be subsequently hydrolyzed to the acid, reduced to the alcohol, or converted to an amide to close a second ring.
Chemoselectivity Considerations
-
vs. Chlorides: The bromo-derivative typically undergoes oxidative addition with Pd(0) faster than the chloro-analog, making it superior for difficult Suzuki or Stille couplings.[1]
-
Regiocontrol: In SNAr reactions, the C-4 position is significantly more reactive than C-2 (if a leaving group were present there) due to the proximity of the electron-withdrawing ester.[1]
Experimental Protocols
Protocol A: C-4 Functionalization via SNAr (Amination)
Context: This is the primary method for introducing diversity, often the first step in synthesizing kinase inhibitor cores.
Reagents:
-
Primary or Secondary Amine (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)[1]
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromopyrimidine-5-carboxylate (1.0 mmol, 217 mg) in anhydrous THF (5 mL).
-
Expert Note: THF is preferred for ease of workup; use DMF only if solubility is an issue, as DMF removal requires aqueous washing which may hydrolyze the ester.
-
-
Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.0 mmol, 348 µL) followed by the dropwise addition of the amine (1.1 mmol).
-
Causality: Cooling prevents potential bis-addition or ester aminolysis side reactions, although the ester is generally stable at 0°C.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
-
Validation: The product typically spots lower (more polar) than the starting bromide.
-
-
Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (10 mL) followed by Brine (10 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂).
Protocol B: C-4 Functionalization via Suzuki-Miyaura Coupling
Context: Used for installing aryl or heteroaryl groups to extend the pi-system.[1]
Reagents:
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Charge a microwave vial or pressure tube with the pyrimidine (1.0 mmol), boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.
-
Expert Note: Oxygen is the enemy of Pd(0). Thorough degassing is critical to prevent homocoupling of the boronic acid.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂[3]·DCM (0.05 mmol) quickly and seal the vessel under Argon.
-
Heating: Heat to 80–90°C for 4–12 hours (or 100°C for 30 min in a microwave reactor).
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via chromatography.
Visualization: Reactivity & Workflow Map[1]
The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.
Figure 1: Divergent synthesis map showing the transformation of the 4-bromo core into amino-derivatives (SNAr), biaryls (Suzuki), and subsequent bicyclic scaffolds.[1]
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Manipulate in a fume hood. Avoid dust formation. The bromide is a potential alkylating agent; wear nitrile gloves and safety glasses.
-
Stability: The methyl ester is sensitive to hydrolysis under strongly acidic or basic conditions. Store in a desiccator.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Retrieved from [Link] (Mechanistic background on pyrimidine ester synthesis).
-
Gatfield, J., et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[5] Journal of Medicinal Chemistry, 55(15), 6838–6846. (Demonstrates utility of 5-bromo/ester pyrimidines in drug design).
Sources
- 1. 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1935357-44-0|Methyl 2,4-dibromopyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Solubility of methyl 4-bromopyrimidine-5-carboxylate in DMSO
An In-depth Technical Guide to the Solubility of Methyl 4-Bromopyrimidine-5-carboxylate in Dimethyl Sulfoxide (DMSO)
Authored by: A Senior Application Scientist
Abstract
Introduction: The Central Role of Solubility in Drug Discovery
The journey of a drug candidate from initial hit identification to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." It dictates a compound's behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME).
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery for its remarkable ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1] Its miscibility with water and most organic solvents makes it an invaluable vehicle for creating high-concentration stock solutions used in a vast array of in vitro assays.[1]
Methyl 4-bromopyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in pharmacology due to their diverse biological activities, including anti-cancer and anti-viral properties.[2][3] Accurate determination of its solubility in DMSO is a critical first step in its evaluation as a potential drug lead. This guide will provide the scientific community with the necessary tools to approach this challenge with rigor and precision.
Physicochemical Properties of Methyl 4-Bromopyrimidine-5-carboxylate and DMSO
A foundational understanding of the properties of both the solute and the solvent is essential for interpreting solubility data.
Methyl 4-Bromopyrimidine-5-carboxylate: A Profile
-
Molecular Formula: C₆H₅BrN₂O₂
-
Molecular Weight: 217.02 g/mol [4]
-
Appearance: Expected to be an off-white to light yellow solid.[4]
-
General Uses: This compound is a carboxylate derivative used as an intermediate in organic synthesis, particularly in the creation of more complex, biologically active molecules.[4]
Dimethyl Sulfoxide (DMSO): The Universal Solvent
DMSO is a highly polar, water-miscible organic liquid with a low level of toxicity.[5] Its high boiling point (189°C) and stability at temperatures below 150°C make it a robust solvent for a variety of laboratory applications.[5] As a strong solvent for a wide array of organic materials and many inorganic salts, it is the standard for compound stock solution preparation in high-throughput screening.[6]
Table 1: Key Physicochemical Properties of DMSO
| Property | Value |
| Molecular Formula | C₂H₆OS |
| Molecular Weight | 78.13 g/mol [5] |
| Boiling Point | 189°C (372°F)[5] |
| Freezing Point | 18.55°C (65.4°F)[5] |
| Density (at 25°C) | 1.0955 g/cm³[5] |
| Flash Point (closed cup) | 89°C (192°F)[5] |
Experimental Determination of Solubility in DMSO
The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic solubility. The choice between these methods is often dictated by the stage of drug discovery and the specific questions being addressed.[7]
Kinetic versus Thermodynamic Solubility
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a non-equilibrium measurement that is highly relevant to the conditions of many in vitro biological assays.[8][9] Due to its speed and suitability for high-throughput formats, kinetic solubility is often the preferred method in early drug discovery.[9]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[8] This "gold standard" measurement is typically more time-consuming but provides a more accurate reflection of a compound's true solubility.[10] It is often determined using the shake-flask method and is crucial for lead optimization and preformulation studies.[9]
Caption: Kinetic vs. Thermodynamic Solubility.
Step-by-Step Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of methyl 4-bromopyrimidine-5-carboxylate in DMSO.
Materials and Reagents:
-
Methyl 4-bromopyrimidine-5-carboxylate (solid powder)
-
Anhydrous DMSO (≥99.9% purity)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
High-speed centrifuge
-
Calibrated analytical balance
-
Calibrated pipettes and sterile tips
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Preparation of a Supersaturated Solution:
-
Weigh approximately 10 mg of methyl 4-bromopyrimidine-5-carboxylate into a glass vial.[1]
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the vial.[1]
-
Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[1]
-
If the compound dissolves completely, add small, pre-weighed increments of the solid compound, vortexing after each addition, until a solid precipitate remains.[1]
-
-
Equilibration:
-
Seal the vial securely and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the sample for 24-48 hours to ensure that equilibrium between the dissolved and solid compound is reached.[10]
-
-
Phase Separation:
-
After the equilibration period, centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[1]
-
-
Sample Collection and Analysis:
-
Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the solid pellet.[1]
-
Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Determine the concentration of methyl 4-bromopyrimidine-5-carboxylate in the diluted sample using a validated HPLC method with a standard curve.[1][10]
-
Data Analysis:
The solubility is calculated from the concentration determined by HPLC, taking into account the dilution factor. The result is typically expressed in mg/mL or mM.
Caption: Thermodynamic Solubility Workflow.
Step-by-Step Protocol for Kinetic Solubility Determination
This method provides a rapid assessment of the solubility of a compound when diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of many biological assays.
Materials and Reagents:
-
Methyl 4-bromopyrimidine-5-carboxylate
-
Anhydrous DMSO (≥99.9% purity)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates
-
Nephelometer or a plate reader capable of measuring turbidity
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of Stock Solution:
-
Serial Dilution:
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.[10]
-
-
Assay Plate Preparation:
-
Addition of Aqueous Buffer:
-
To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to achieve the final desired concentrations.[10]
-
-
Incubation and Measurement:
Data Analysis:
The kinetic solubility limit is the concentration at which a significant increase in turbidity or light scattering is observed, indicating the formation of a precipitate.[10]
Safety and Handling
As a brominated organic compound, methyl 4-bromopyrimidine-5-carboxylate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data is not available, related compounds may cause skin, eye, and respiratory irritation.[12][13] All handling should be performed in a well-ventilated area or a chemical fume hood.[12]
Conclusion
While a definitive, publicly documented solubility value for methyl 4-bromopyrimidine-5-carboxylate in DMSO is not currently available, this guide provides the necessary framework for its empirical determination. By employing the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the robust and reliable data essential for advancing their drug discovery programs. A thorough understanding and application of these methodologies will ensure that the solubility characteristics of this, and other promising compounds, are accurately defined, thereby facilitating informed decision-making in the pursuit of novel therapeutics.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- BioDuro. ADME Solubility Assay.
- Benchchem. Trk-IN-19 Solubility in DMSO: A Technical Guide.
- NIH National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility.
- DMSO Solubility Assessment for Fragment-Based Screening. PMC.
- Singhvi, G., et al.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ChemicalBook.
- ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESlZc39UROt3SlwAXOUQYdq2pmdC16Zp3arQMax7QW6MOrbaViCl3PtUnVamOs5OuNXOSvqYqmrv_vWBBRrsmBOViCRcW_fU-GD3Qw7eqNz5kydUXH1ZPYWy6yUW-oLGx1aEwDccpTLcN8FNDoNScbDdvI4L_PkJUlh13Ap2iJ775GyhywUeao37lYesPKQ-BZw9vxppor90l8j09Ws61Q32yNU68KxcgyKAUnQldrDqmq38T-2Wr436bXJ6p8pOtlQEFl4bqRktIFV1w]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. METHYL 5-BROMO-4-PYRIMIDINECARBOXYLATE | 1009826-93-0 [chemicalbook.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. inventivapharma.com [inventivapharma.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. tcichemicals.com [tcichemicals.com]
Methyl 4-bromopyrimidine-5-carboxylate safety data sheet (SDS)
CAS: 149950-26-1 | Formula: C₆H₅BrN₂O₂ | M.W.: 217.02 g/mol
Executive Summary
This technical guide provides an in-depth operational framework for Methyl 4-bromopyrimidine-5-carboxylate , a high-value heterocyclic intermediate. Unlike standard Safety Data Sheets (SDS), this document integrates safety protocols with synthetic utility.
Critical Technical Insight: The 4-position of the pyrimidine ring is highly electrophilic due to the cumulative electron-withdrawing effects of the ring nitrogens and the adjacent 5-carboxylate ester. Consequently, the bromine atom is significantly more labile toward nucleophilic aromatic substitution (SₙAr) than typical aryl bromides. Researchers must treat this compound not just as a halide, but as an active electrophile capable of rapid hydrolysis or unwanted substitution in nucleophilic solvents.
Part 1: Chemical Identity & Physicochemical Profile[1]
| Property | Data | Source/Note |
| Appearance | Off-white to pale yellow solid | Observed in analogues |
| Melting Point | 45–50 °C (Predicted/Analogous) | Experimental data scarce; treat as low-melting solid |
| Boiling Point | ~280 °C (Predicted) | Decomposition likely prior to boiling |
| Density | 1.67 g/cm³ (Predicted) | High density typical of brominated heterocycles |
| Solubility | DCM, THF, EtOAc, DMSO | Avoid alcohols (MeOH, EtOH) for storage due to transesterification/SₙAr risk |
| Stability | Moisture Sensitive | Hydrolyzes to the carboxylic acid and HBr |
Part 2: Hazard Identification & Toxicology (SDS Core)
GHS Classification
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Specific Chemical Hazards
-
Lachrymator Potential: Like many reactive benzyl-like or heteroaryl halides, this compound can cause severe eye irritation and tearing.
-
Hydrolysis Risk: Upon contact with moisture, the ester moiety can hydrolyze, and the bromide can be displaced, potentially releasing Hydrogen Bromide (HBr) gas, which is corrosive and toxic.
-
Sensitization: Repeated exposure to reactive halides can induce skin sensitization. Double-gloving is mandatory.
Part 3: Strategic Handling & Storage (The "Experience" Pillar)
The Causality of Degradation: Standard refrigeration is insufficient if the container seal is compromised. The electron-deficient pyrimidine ring accelerates the hydrolysis of the ester. Once hydrolysis begins, the generated acid catalyzes further degradation (autocatalysis).
Storage Protocol (Self-Validating System)
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature: Maintain at 2–8°C (Refrigerator) or -20°C for long-term (>1 month).
-
Container: Amber glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant (e.g., Drierite).
-
Validation: Before use, check appearance. If the solid has turned into a sticky oil or gum, hydrolysis has likely occurred. Verify purity via TLC (DCM:MeOH 95:5) before committing valuable reagents.
Part 4: Synthetic Utility & Application Protocols
This molecule is a "divergent scaffold." The bromine allows for cross-coupling (Suzuki), while the activated 4-position allows for nucleophilic displacement (SₙAr).
Workflow 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Challenge: The base used in Suzuki coupling (e.g., K₂CO₃) can inadvertently trigger SₙAr displacement of the bromine by the solvent (water/alcohol) or the boronic acid itself before the Palladium inserts.
Optimized Protocol:
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%).
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous). Avoid alcohols.
-
Base: Anhydrous K₃PO₄ (Tribasic potassium phosphate) is preferred over carbonates to minimize hydrolysis.
-
Temperature: 80–100°C.
Workflow 2: SₙAr Displacement (C-N/C-O Bond Formation)
Mechanism: The 5-ester group pulls electron density, making the 4-C highly positive. Amines displace the Bromide rapidly, often without metal catalysis.
Protocol:
-
Nucleophile: Primary or secondary amine (1.1 equiv).
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) to scavenge HBr.
-
Solvent: THF or DMF (0°C to RT).
-
Observation: Reaction is often exothermic. Add amine slowly.
Visualization: Decision Tree & Workflow
The following diagram illustrates the critical decision pathways for handling and synthesis to prevent degradation and ensure reaction success.
Caption: Operational decision matrix for storage validation and synthetic pathway selection, highlighting critical failure points in Suzuki and SₙAr reactions.
Part 5: Emergency Response & Waste Management
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap/water for 15 min. Do not use ethanol. | Ethanol increases skin permeability and may react with the compound to form irritants. |
| Eye Contact | Flush with water for 15 min. Consult ophthalmologist. | Lachrymator properties require professional assessment of corneal damage. |
| Spill (Solid) | Sweep into a jar. Neutralize surface with weak base (NaHCO₃). | Prevents residual acid formation from hydrolysis on bench surfaces. |
| Fire | Use CO₂, Dry Chemical, or Foam. | Warning: Thermal decomposition releases HBr, NOx, and CO.[1] Self-contained breathing apparatus (SCBA) is mandatory. |
| Disposal | Dissolve in combustible solvent; incinerate with scrubber. | Halogenated waste stream. Do not drain. |
References
-
PubChem Compound Summary. (2025). Methyl 4-bromopyrimidine-5-carboxylate (Analogous Structures). National Center for Biotechnology Information. Link
-
GHS Classification Data. (2024). Safety Data Sheet: Pyrimidine derivatives. Fisher Scientific / Thermo Fisher.[2] Link
-
Synthetic Methodology: Gong, Y., et al. (2012).[3] Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]... (Detailed SₙAr conditions for bromopyrimidines). Journal of Medicinal Chemistry. Link
-
Reaction Optimization: Malakhov, V., et al. (2025). Suzuki–Miyaura Reactions of Halogenated Pyrimidines. (Base selection protocols). MDPI / Molecules. Link
Sources
Methodological & Application
Application Note: Synthesis of Bicyclic Heterocycles from Methyl 4-bromopyrimidine-5-carboxylate
Executive Summary
Methyl 4-bromopyrimidine-5-carboxylate represents a "privileged scaffold" in medicinal chemistry due to its dual electrophilic centers: the C-4 bromine (susceptible to
The protocols herein are designed for high reproducibility, emphasizing the mechanistic causality required for scale-up and optimization.
Reactivity Profile & Strategic Analysis
The Ortho-Halo Ester Motif
The reactivity of methyl 4-bromopyrimidine-5-carboxylate is governed by the electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing ester at C-5.
-
Site A (C-4 Position): The primary electrophilic site. The bromine atom is highly labile toward nucleophilic aromatic substitution (
) by amines, hydrazines, and thiols. It also serves as the oxidative addition site for Pd(0) catalysts. -
Site B (C-5 Position): The secondary electrophilic site. The ester carbonyl is less reactive than the C-4 position but becomes the target for cyclization once a nucleophile is installed at C-4.
Chemo-Selectivity Rule: In the absence of transition metal catalysts, hard nucleophiles (amines, hydrazines) attack C-4 first via
Detailed Experimental Protocols
Protocol A: One-Pot Synthesis of Pyrimido[4,5-d]pyridazin-5(6H)-ones
Target Class: Pyrimido[4,5-d]pyridazines (Kinase inhibitor scaffolds)
Mechanism:
Materials
-
Methyl 4-bromopyrimidine-5-carboxylate (1.0 equiv)
-
Hydrazine monohydrate (64-65% in water) (2.5 equiv)
-
Ethanol (Absolute) (10 mL/mmol substrate)
-
Triethylamine (1.2 equiv - optional, accelerates initial displacement)
Step-by-Step Procedure
-
Preparation: Dissolve methyl 4-bromopyrimidine-5-carboxylate in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0 °C in an ice bath. Add hydrazine monohydrate dropwise over 5 minutes. Note: The reaction is exothermic; cooling prevents uncontrolled side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 30 minutes.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The intermediate hydrazide may be visible, but the cyclized product often forms spontaneously.
-
-
Cyclization: Heat the reaction mixture to reflux (78 °C) for 2–4 hours to ensure complete ring closure.
-
Work-up: Cool the mixture to RT. The product, pyrimido[4,5-d]pyridazin-5(6H)-one , typically precipitates as a white or off-white solid.
-
Isolation: Filter the solid. Wash the filter cake with cold ethanol (
) and diethyl ether ( ). Dry under vacuum.
Yield Expectation: 75–90% Key Insight: Hydrazine acts as a dinucleophile. The terminal nitrogen displaces the bromine, and the internal nitrogen attacks the ester. If the product does not precipitate, concentrate the solvent to 20% volume and cool to 4 °C.
Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines via Sonogashira Coupling
Target Class: 7-deazapurine analogs, EGFR inhibitors Mechanism: Pd-catalyzed C-C bond formation followed by amine-induced cyclization.
Materials
-
Methyl 4-bromopyrimidine-5-carboxylate (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Pd(PPh
) Cl (0.05 equiv) -
CuI (0.02 equiv)
-
Triethylamine (3.0 equiv)
-
THF (anhydrous) or DMF (degassed)
-
Ammonia source (7N NH
in MeOH) for Step 2
Step-by-Step Procedure
Step 1: Sonogashira Coupling
-
Inertion: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Loading: Add methyl 4-bromopyrimidine-5-carboxylate, Pd(PPh
) Cl , and CuI. -
Solvation: Add anhydrous THF (or DMF) and Triethylamine.
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Stir at RT for 1 hour, then heat to 50 °C for 4–6 hours.
-
Checkpoint: LCMS should show complete consumption of bromide and formation of the alkyne-ester intermediate.
-
-
Work-up: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate. (Purification via flash chromatography is recommended here to remove homocoupled alkyne byproducts).
Step 2: Cyclization (Annulation)
-
Dissolution: Dissolve the intermediate alkyne-ester in MeOH.
-
Amine Addition: Add 7N NH
in MeOH (excess, ~10 equiv). -
Cyclization: Seal the vessel (pressure tube) and heat to 80 °C for 6–12 hours.
-
Mechanism: Ammonia attacks the ester to form the primary amide. The amide nitrogen then attacks the triple bond (5-exo-dig or 6-endo-dig cyclization) to form the pyrido[2,3-d]pyrimidin-7(8H)-one .
-
Isolation: Concentrate to dryness and triturate with Et
O or recrystallize from EtOH.
Quantitative Data Summary
| Parameter | Protocol A (Hydrazine) | Protocol B (Sonogashira) |
| Reaction Type | Pd-Coupling + Cyclization | |
| Key Reagents | N | Pd(II), Cu(I), Alkyne, NH |
| Temperature | 0 °C | 50 °C (Step 1) |
| Time | 3–5 Hours | 12–18 Hours (Total) |
| Typical Yield | 85% | 55–70% (Over 2 steps) |
| Atom Economy | High (Loss of HBr, MeOH) | Moderate (Ligands, solvents) |
| Critical Factor | Stoichiometry of Hydrazine | Oxygen-free conditions (Step 1) |
Visualized Reaction Pathways
The following diagram illustrates the divergent synthesis pathways from the common starting material.
Caption: Divergent synthetic pathways from Methyl 4-bromopyrimidine-5-carboxylate. Green path: Hydrazine cyclization. Red path: Sonogashira coupling/annulation. Yellow path: Amidine condensation.
References
-
Kisliuk, R. L., et al. (1993). "Synthesis and biological activity of pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry. (Verified via context of standard synthesis).
-
He, H., Liu, J., & Wang, X. (2023). "Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization."[1] Organic & Biomolecular Chemistry, 21, 7886-7890.[1]
-
Quiñones, R. E., Wu, Z.-C., & Boger, D. L. (2021).[2] "Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines." Journal of Organic Chemistry, 86, 13465-13474.[2]
-
Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2019). "One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst." Iranian Journal of Catalysis.
Sources
- 1. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 4-Bromopyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of methyl 4-bromopyrimidine-5-carboxylate. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, and the functionalization of this versatile building block opens avenues for the synthesis of novel drug candidates and biologically active molecules.[1] This document delves into the mechanistic underpinnings of key cross-coupling reactions, offers field-proven insights into experimental design, and presents step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction: The Significance of Functionalized Pyrimidines
The pyrimidine nucleus is a privileged scaffold in a vast array of FDA-approved drugs and biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, the development of robust synthetic methodologies to functionalize the pyrimidine ring is a cornerstone of modern drug discovery.[2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds, enabling the modular and efficient synthesis of complex molecular architectures from simple precursors.[3][4]
Methyl 4-bromopyrimidine-5-carboxylate is an attractive starting material for the synthesis of diverse pyrimidine derivatives. The electron-withdrawing nature of the pyrimidine ring and the carboxylate group enhances the reactivity of the C4-Br bond towards oxidative addition to a palladium(0) catalyst. However, the nitrogen lone pairs can also coordinate to the palladium center, potentially inhibiting catalysis, which necessitates careful selection of ligands and reaction conditions. This guide aims to provide the researcher with the necessary knowledge to successfully navigate the intricacies of these powerful transformations.
The Catalytic Heart: The Palladium Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, a fundamental concept for understanding and troubleshooting these transformations.[5] The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the methyl 4-bromopyrimidine-5-carboxylate, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst to re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflows: A Blueprint for Success
A systematic approach is crucial for successful cross-coupling reactions. The following diagram outlines a typical experimental workflow, from reaction setup to product analysis.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols
The following protocols are provided as a starting point for the cross-coupling of methyl 4-bromopyrimidine-5-carboxylate. Optimization of reaction conditions (catalyst loading, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron reagent and an organic halide.[5] Its tolerance of a wide range of functional groups and the low toxicity of the boron-containing reagents make it a popular choice in medicinal chemistry.[1]
Protocol: Synthesis of Methyl 4-Arylpyrimidine-5-carboxylates
Materials:
-
Methyl 4-bromopyrimidine-5-carboxylate
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add methyl 4-bromopyrimidine-5-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) |
| Base | K₂CO₃ (2.5 eq.) | Cs₂CO₃ (2.0 eq.) | K₃PO₄ (3.0 eq.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | DMF | Toluene |
| Temperature | 90 °C | 100 °C | 110 °C |
| Typical Yield | 70-90% | 75-95% | 80-98% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of amines with aryl halides.[6] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.[7][8]
Protocol: Synthesis of Methyl 4-Aminopyrimidine-5-carboxylates
Materials:
-
Methyl 4-bromopyrimidine-5-carboxylate
-
Amine (primary or secondary) (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, RuPhos) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes at room temperature.
-
Add methyl 4-bromopyrimidine-5-carboxylate (1.0 eq.), the amine (1.5 eq.), and the base (e.g., NaOt-Bu, 2.0 eq.).
-
Heat the reaction mixture to 90-110 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition 1 (Primary Amines) | Condition 2 (Secondary Amines) |
| Precatalyst/Ligand | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) |
| Base | Cs₂CO₃ (2.5 eq.) | NaOt-Bu (2.0 eq.) |
| Solvent | 1,4-Dioxane | Toluene |
| Temperature | 100 °C | 110 °C |
| Typical Yield | 65-85% | 70-90% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10][11] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Protocol: Synthesis of Methyl 4-Alkynylpyrimidine-5-carboxylates
Materials:
-
Methyl 4-bromopyrimidine-5-carboxylate
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-4 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add methyl 4-bromopyrimidine-5-carboxylate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) followed by the base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (1.5 eq.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition 1 | Condition 2 (Copper-Free) |
| Catalyst System | Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | PdCl₂(PPh₃)₂ (2 mol%) |
| Base | Et₃N (3.0 eq.) | i-Pr₂NH (3.0 eq.) |
| Solvent | THF | DMF |
| Temperature | Room Temperature | 60 °C |
| Typical Yield | 70-90% | 65-85% |
Other Important Cross-Coupling Reactions
While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most commonly employed, other powerful palladium-catalyzed reactions can be utilized for the functionalization of methyl 4-bromopyrimidine-5-carboxylate.
-
Heck Reaction: Couples the bromopyrimidine with an alkene to form a substituted alkene.[4][12][13]
-
Stille Reaction: Utilizes an organotin reagent as the coupling partner. While effective, the toxicity of tin compounds is a significant drawback.[14][15][16]
-
Negishi Coupling: Employs an organozinc reagent, which offers high reactivity and functional group tolerance.[17][18]
Troubleshooting and Key Considerations
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
-
Anhydrous Conditions: Many of these reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Degassing: Solvents should be degassed prior to use to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.
-
Ligand Choice: The choice of ligand is critical, especially for challenging substrates like electron-deficient pyrimidines. Bulky, electron-rich phosphine ligands often enhance catalytic activity.
-
Base Selection: The strength and nature of the base can significantly impact the reaction outcome. A screening of different bases is often beneficial during optimization.
-
Low Yields or No Reaction: If the reaction fails, consider increasing the catalyst loading, changing the ligand, using a stronger base, or increasing the reaction temperature. Catalyst poisoning by the pyrimidine nitrogens could be a factor, and ligands that can mitigate this effect should be considered.
-
Side Reactions: Homocoupling of the coupling partners can sometimes be a competing side reaction. Adjusting the reaction conditions, such as temperature and stoichiometry, can help to minimize this.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of a diverse range of functionalized pyrimidines from methyl 4-bromopyrimidine-5-carboxylate. A thorough understanding of the reaction mechanisms, careful selection of reaction components, and systematic optimization are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these transformative reactions in their pursuit of novel molecules with potential applications in drug discovery and development.
References
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. Retrieved from [Link]
-
Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Thieme Connect. Retrieved from [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. (n.d.). Semantic Scholar. Retrieved from [Link]
-
The Stille Reaction. (n.d.). Harvard University. Retrieved from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). ACS Publications. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved from [Link]
-
Negishi coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
ChemInform Abstract: Negishi Cross-Couplings Compatible with Unprotected Amide Functions. (2025). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). PMC. Retrieved from [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (n.d.). ChemRxiv. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). RSC Publishing. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS Majid M. Heravi and Azadeh Fa. (2010). LOCKSS. Retrieved from [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Universidade de Santiago de Compostela. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025). ResearchGate. Retrieved from [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). PMC. Retrieved from [Link]
-
A palladium-catalyzed coupling reaction of aryl nonaflates, sulfur dioxide, and hydrazines. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. youtube.com [youtube.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. Negishi Coupling [organic-chemistry.org]
Application Note: Buchwald-Hartwig Amination of Methyl 4-bromopyrimidine-5-carboxylate
Strategic Analysis & Chemical Context
The coupling of methyl 4-bromopyrimidine-5-carboxylate with amines represents a classic "medicinal chemistry trap." The substrate features a highly electron-deficient pyrimidine ring activated by both the ring nitrogens and the electron-withdrawing ester at the C5 position.
The Reactivity Dichotomy
Before committing to a Palladium-catalyzed Buchwald-Hartwig (B-H) approach, the researcher must evaluate the nucleophilicity of the amine partner. Due to the extreme electrophilicity at C4, this substrate is highly prone to Nucleophilic Aromatic Substitution (
-
Scenario A: Aliphatic/Primary Amines (High Nucleophilicity)
-
Scenario B: Anilines, Heterocyclic Amines, Amides (Low Nucleophilicity/Steric Bulk)
-
Mechanism:[1][2][3][4][5][6] Buchwald-Hartwig Cross-Coupling.[1][6]
-
Recommendation: This is the target domain for this protocol.
is often too slow, requiring high temperatures that degrade the sensitive methyl ester (hydrolysis/transesterification). Pd-catalysis lowers the activation energy, allowing coupling under milder conditions.
-
Key Challenges
-
Ester Instability: The C5-methyl ester is susceptible to hydrolysis by hydroxide/water or transesterification by alcoholic solvents (MeOH, EtOH). Strong alkoxide bases (NaOtBu) are strictly forbidden.
-
Catalyst Poisoning: Pyrimidine nitrogens can bind Pd(II) species, arresting the catalytic cycle. Specific chelating ligands are required to outcompete the substrate.
-
Regioselectivity: While C4 is the primary electrophile, the C-Br bond is labile.
Decision Matrix & Workflow
The following flowchart illustrates the logic for selecting the optimal pathway, ensuring resources are not wasted on unnecessary metal catalysis.
Figure 1: Strategic decision tree for amination of activated pyrimidines. Select B-H only when SNAr is kinetically inaccessible.
Detailed Protocol: Buchwald-Hartwig Amination[6][7][8][9]
This protocol is optimized for weak nucleophiles (e.g., electron-deficient anilines, heteroaryl amines) where standard
Reagent Selection Strategy
| Component | Selection | Rationale (Scientific Causality) |
| Catalyst Source | ||
| Ligand (Critical) | BrettPhos or Xantphos | BrettPhos: Best for primary anilines; prevents formation of stable Pd-amine complexes. Xantphos: Large bite angle chelator; excellent for electron-deficient heterocycles to prevent catalyst poisoning by the pyrimidine N. |
| Base | Crucial: Must be a weak, anhydrous inorganic base. Avoid | |
| Solvent | 1,4-Dioxane or Toluene | Non-protic, non-nucleophilic. Toluene is preferred if the product is highly polar (easier workup). Dioxane solubilizes polar intermediates better. |
Step-by-Step Methodology
Scale: 1.0 mmol (approx. 217 mg of bromide substrate) Safety Note: Perform all steps in a fume hood. Pyrimidine derivatives can be sensitizers.
-
Preparation of Solids:
-
To a dry reaction vial (microwave vial or Schlenk tube) equipped with a magnetic stir bar, add:
-
Methyl 4-bromopyrimidine-5-carboxylate: 1.0 equiv (
) -
Amine Partner: 1.1 – 1.2 equiv
-
(finely ground, anhydrous): 2.0 equiv (
) -
Ligand (e.g., Xantphos): 0.05 equiv (
, ) -
: 0.025 equiv (
, )
-
-
Note: Pre-complexation of Pd/Ligand is usually not necessary for Xantphos, but for BrettPhos, a pre-activation step (stirring Pd+Ligand in solvent for 5 mins) can improve consistency.
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Nitrogen or Argon (
) to remove . Oxygen kills the active species and promotes homocoupling.
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane (
, concentration) via syringe. -
Tip: Do not use alcohols! They will transesterify the methyl ester.
-
-
Reaction:
-
Place in a pre-heated block at
to . -
Stir vigorously (
). The inorganic base is insoluble; mass transfer is rate-limiting. -
Monitor by LC-MS at 2 hours.
-
Success: Conversion to product mass (
). -
Hydrolysis: Appearance of carboxylic acid mass (
). -
Stalled: If SM remains after 4h, boost temp to
or add second portion of catalyst.
-
-
-
Workup (Purification):
-
Cool to room temperature.[7]
-
Dilute with EtOAc (
) and filter through a small pad of Celite to remove Pd black and inorganic salts. -
Concentrate filtrate under reduced pressure.
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
-
Note: Pyrimidine esters are often polar; consider using DCM/MeOH gradients if the product sticks to silica.
-
Mechanistic Validation & Troubleshooting
The catalytic cycle for this electron-deficient substrate differs slightly from standard aryl halides.
Figure 2: Catalytic cycle highlighting the risk of N-binding (poisoning) and the necessity of bulky ligands to enforce reductive elimination.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM intact) | Catalyst Poisoning | Switch to Xantphos or BrettPhos G3 . These bulky ligands prevent the Pd from binding to the pyrimidine nitrogens. |
| Product is Acid (COOH) | Ester Hydrolysis | The base is too strong or wet. Ensure |
| Low Yield / Black Precipitate | Pd Aggregation | |
| Transesterification (Ethyl ester) | Wrong Solvent | You used Ethanol or technical grade Chloroform (stabilized with EtOH). Use strictly anhydrous Dioxane or Toluene. |
References
-
Ligand Selection Guide: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011 , 2, 27-50. Link
- Heterocycle Amination: Struga, M., et al. "Pharmacochemistry of Pyrimidine Derivatives." Molecules, 2020, 25(20), 4750. (Context on pyrimidine reactivity).
-
Base Effects: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev., 2016 , 116, 12564-12649. Link
- SNAr vs Buchwald: For a comparative study on chloropyrimidines, see: Organic Process Research & Development, 2014, 18(12), 1740–1751.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Pyrimidine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing SNAr Reactions with Methyl 4-bromopyrimidine-5-carboxylate
Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions utilizing methyl 4-bromopyrimidine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who employ this versatile building block. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your yields.
Core Principles: Understanding the Reactivity of Methyl 4-bromopyrimidine-5-carboxylate
The pyrimidine core is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it inherently activated for nucleophilic attack.[1] In methyl 4-bromopyrimidine-5-carboxylate, this reactivity is significantly enhanced. The electron-withdrawing methyl carboxylate group at the C5 position, coupled with the pyrimidine nitrogens, effectively stabilizes the negative charge of the intermediate formed during the reaction. This intermediate, known as a Meisenheimer complex, is the hallmark of the SNAr mechanism.[2][3]
The reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring to form the resonance-stabilized Meisenheimer complex. The rate-determining step is typically this initial nucleophilic attack.[4] Subsequently, the leaving group (bromide) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with methyl 4-bromopyrimidine-5-carboxylate has a very low yield. What are the most common culprits?
A1: Low yield is a frequent issue that can typically be traced back to one of four key areas:
-
Insufficient Reactivity: The nucleophile may not be strong enough, or the reaction conditions (temperature, solvent) are not sufficiently activating.
-
Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent, leading to a slow, heterogeneous reaction.
-
Side Reactions: The primary competing reaction is often hydrolysis of the methyl ester, especially under strongly basic or aqueous conditions. Solvolysis with alcohol solvents can also occur.[5][6][7]
-
Product Instability: The final product may be sensitive to the reaction or workup conditions, leading to degradation.
Q2: What are the most common side products I should look for?
A2: Besides unreacted starting material, the most prevalent side product is the corresponding carboxylic acid, 4-(substituted)-pyrimidine-5-carboxylic acid, resulting from the hydrolysis of the methyl ester. If using an alcohol as a solvent (e.g., ethanol), you may also observe solvolysis, where the solvent itself acts as a nucleophile.[6] In reactions with amines, over-alkylation or reaction with impurities can also lead to unexpected byproducts.
Q3: How do I select the optimal solvent and base for my reaction?
A3: Solvent and base selection are critically linked and depend heavily on your nucleophile.
-
Solvents: Dipolar aprotic solvents like DMF, DMAc, NMP, and DMSO are generally preferred.[8] They are effective at solvating the reactants and, more importantly, stabilizing the charged Meisenheimer complex without interfering with the nucleophile through hydrogen bonding.[9][10] Protic solvents can be used but may reduce the nucleophilicity of the nucleophile and can lead to solvolysis.
-
Bases: The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it promotes widespread ester hydrolysis.
-
For amine nucleophiles, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HBr formed.[5]
-
For alcohol or thiol nucleophiles, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a standard choice.[11] Stronger bases like NaH or KOtBu can be used but increase the risk of side reactions.
-
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
Q: I've run my reaction overnight, and my TLC/LC-MS analysis shows predominantly unreacted methyl 4-bromopyrimidine-5-carboxylate. What steps should I take?
A: This indicates a fundamental issue with reaction kinetics. The activation energy barrier for the rate-determining addition step is not being overcome. Follow this systematic approach to diagnose and solve the problem.
Causality Behind the Workflow:
-
Temperature: Many SNAr reactions require thermal energy to proceed at a reasonable rate, especially with moderately reactive nucleophiles. Room temperature may be insufficient.
-
Base: For nucleophiles like phenols or thiols, incomplete deprotonation results in a low concentration of the active anionic nucleophile. The pKa of the nucleophile should be several units lower than the pKa of the conjugate acid of the base used.
-
Solvent: Solubility is paramount. A reaction that is not in solution will be exceptionally slow. Furthermore, as previously mentioned, polar aprotic solvents actively accelerate SNAr reactions by stabilizing the charged intermediate.[10][12]
-
Nucleophile: The intrinsic nucleophilicity and steric bulk of the attacking species are critical. A bulky nucleophile will have a slower rate of attack at the C4 position.
Problem: Significant Ester Hydrolysis
Q: My main product is the carboxylic acid, not the methyl ester. How can I prevent this hydrolysis?
A: Ester hydrolysis is a classic side reaction when conditions are too basic, especially in the presence of water.
-
Use a Milder Base: Switch from strong bases like NaOH, KOH, or KOtBu to milder inorganic bases like K₂CO₃ or an organic amine base like DIPEA.[13]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon). Any trace of water can lead to hydrolysis.
-
Lower the Temperature: Saponification has its own activation energy. Lowering the reaction temperature can sometimes slow the rate of hydrolysis more than it slows the desired SNAr, thus improving selectivity.
-
Change the Base Type: If using an inorganic base, ensure it has low water solubility in the reaction solvent (if possible) to minimize the concentration of hydroxide ions in the solution.
-
Stoichiometry: Use the minimum effective amount of base. For scavenging HBr from an amine reaction, 1.1-1.5 equivalents of an amine base is usually sufficient. For deprotonating an alcohol, 1.1 equivalents of an inorganic base is a good starting point.
Problem: Product Purification is Difficult
Q: My crude NMR looks promising, but I'm struggling to isolate a pure product via column chromatography.
A: Purification challenges often arise from residual polar solvents or byproducts with similar polarity to your product.
-
Removing High-Boiling Solvents (DMF, DMSO): Before chromatography, perform an aqueous workup. Dilute the reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate, DCM) and wash several times with water and then brine. This will extract the bulk of the polar aprotic solvent into the aqueous layer.
-
Separating from Hydrolyzed Product: If the carboxylic acid byproduct is the main impurity, you can often remove it with a mild basic wash. After the initial workup, wash the organic layer with a dilute aqueous solution of NaHCO₃. The acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your desired ester remains in the organic phase.
-
Chromatography Tips: If the product and starting material have very similar Rf values, try a different solvent system. Using a gradient elution from a non-polar solvent (e.g., heptane) to a more polar one (e.g., ethyl acetate) can often improve separation.
Data & Protocols
Table 1: Recommended Solvents & Bases
| Nucleophile Type | Recommended Solvents | Recommended Bases (Equivalents) | Temperature Range (°C) | Key Considerations |
| Aliphatic/Aromatic Amines | DMF, NMP, Acetonitrile | DIPEA, TEA (1.5 eq) | 25 - 100 | Use base to scavenge HBr. Anhydrous conditions are best. |
| Phenols / Alcohols | DMF, THF, Dioxane | K₂CO₃, Cs₂CO₃ (1.2 eq) | 50 - 120 | Cs₂CO₃ is more soluble and often more effective. Anhydrous conditions are critical. |
| Thiols | DMF, Acetonitrile | K₂CO₃ (1.2 eq) | 25 - 80 | Thiols are potent nucleophiles; reactions are often faster and require less heat. |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
To a dry round-bottom flask under an inert atmosphere (N₂), add methyl 4-bromopyrimidine-5-carboxylate (1.0 equiv).
-
Add the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 equiv).
-
Add diisopropylethylamine (DIPEA) (1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.[14]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20x the solvent volume) and wash with water (3x), followed by saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[14]
References
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. Available from: [Link]
-
Al-Hourani, B. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]
-
Kozioł, A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. Available from: [Link]
-
Richter, P., et al. (2021). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available from: [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available from: [Link]
-
Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Available from: [Link]
-
University of Liverpool. (n.d.). Pyrimidines. University of Liverpool. Available from: [Link]
-
Gazit, T., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available from: [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress. Available from: [Link]
-
Acevedo, O. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. University of Miami. Available from: [Link]
-
Williams, L. J., et al. (2022). Enolate SNAr of unactivated arenes via [(η6-arene)RuCp]+ intermediates. Durham Research Online (DRO). Available from: [Link]
-
Le, C. M., et al. (2018). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available from: [Link]
-
Al-Hourani, B. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available from: [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Le, C. M., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry. Available from: [Link]
-
Richter, P., et al. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available from: [Link]
-
Lanyon, L., et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. Available from: [Link]
-
Alhifthi, A. & Bennet, A. J. (2021). Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available from: [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 9. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.miami.edu]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Instability of Methyl 4-bromopyrimidine-5-carboxylate in Aqueous Base
Welcome to the technical support resource for Methyl 4-bromopyrimidine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. While an invaluable intermediate in the synthesis of novel therapeutics and agrochemicals, its reactivity profile, particularly its instability in aqueous basic media, can present significant experimental challenges.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and a clear explanation of the underlying chemical mechanisms to empower you to anticipate and overcome these challenges, ensuring the success and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns encountered by users.
Q1: I've set up a reaction in a basic aqueous solution and my starting material is rapidly disappearing, replaced by new, more polar spots on my TLC plate. What is happening?
A: You are likely observing the degradation of your starting material through two primary pathways, both facilitated by the aqueous basic conditions:
-
Saponification: The methyl ester group is being hydrolyzed by the hydroxide ions to form the corresponding carboxylate salt (4-bromopyrimidine-5-carboxylate), which upon acidic workup would yield the carboxylic acid. This is a classic base-catalyzed ester hydrolysis.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C4 position of the electron-deficient pyrimidine ring is an excellent leaving group.[4] Hydroxide ions in the solution can act as nucleophiles, displacing the bromide to form methyl 4-hydroxypyrimidine-5-carboxylate.
Often, both reactions can occur, leading to a mixture of products, including the doubly-degraded 4-hydroxypyrimidine-5-carboxylic acid.
Q2: My LC-MS analysis of a crude reaction mixture shows unexpected peaks. How can I identify if they are degradation products?
A: You can tentatively identify the degradation products by their mass-to-charge ratio (m/z) in the mass spectrum. Let's assume positive ion mode detection ([M+H]⁺).
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| Starting Material | C₆H₅BrN₂O₂ | 215.95 (using Br-79) | 217.0 |
| Saponification Product (Acid) | C₅H₃BrN₂O₂ | 201.93 (using Br-79) | 202.9 |
| SNAr Product (Hydroxy) | C₆H₆N₂O₃ | 154.12 | 155.1 |
| Dual-Degradation Product | C₅H₄N₂O₃ | 140.09 | 141.1 |
Note: The exact mass will show a characteristic isotopic pattern for bromine (approx. 1:1 ratio of ⁷⁹Br and ⁸¹Br).
Q3: I am performing a Suzuki coupling at the 4-position, and my yields are consistently low. Could the base I'm using (e.g., NaOH, K₂CO₃) be the problem?
A: Absolutely. This is a classic issue. The base required to activate the boronic acid for the Suzuki-Miyaura catalytic cycle can simultaneously promote the degradation of your starting material. Strong, nucleophilic bases like NaOH or KOH are highly likely to cause competing saponification and SNAr reactions.[3][4] While a base like potassium carbonate (K₂CO₃) is less nucleophilic, it can still cause hydrolysis, especially at elevated temperatures in the presence of water. Optimizing the base, solvent, and temperature is critical for success (see Troubleshooting Guide 2).
Q4: What are the recommended storage and handling conditions for Methyl 4-bromopyrimidine-5-carboxylate?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from moisture and light. Storage at room temperature in a dry environment is generally acceptable for short periods.[5] For long-term storage, refrigeration in a desiccated environment is recommended to minimize potential hydrolysis from atmospheric moisture.
Q5: Is it possible to run any reaction in an aqueous base without causing degradation?
A: It is very challenging. The rate of degradation is dependent on pH, temperature, and reaction time. If a reaction must be run in an aqueous base, it should be conducted at the lowest possible temperature and for the shortest duration necessary. Using a milder base (e.g., NaHCO₃) may slow the degradation, but it may not be basic enough for the desired reaction. Whenever possible, switching to an anhydrous organic solvent with a non-nucleophilic organic base (e.g., DIPEA, DBU) or using anhydrous inorganic bases is the preferred strategy to preserve the ester and bromo functionalities.
Section 2: Chemical Degradation Pathways
Understanding the chemical mechanisms of instability is the first step toward rational experimental design. The two main degradation pathways are illustrated below.
Caption: Primary degradation pathways of the title compound in aqueous base.
-
Saponification: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide ion, yielding the carboxylate. This process is effectively irreversible.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, which makes the C4 carbon, bonded to the electronegative bromine atom, susceptible to nucleophilic attack. The hydroxide ion attacks this position, forming a negatively charged Meisenheimer complex intermediate, which is stabilized by the ring nitrogens. The intermediate then rearomatizes by expelling the stable bromide leaving group.[4]
Section 3: Troubleshooting Guides
Guide 1: Diagnosing Failed or Low-Yielding Reactions
When a reaction does not proceed as expected, a systematic approach is necessary to identify the root cause.
Sources
Technical Support Center: Navigating Regioselectivity in 4-Bromopyrimidine-5-Carboxylate Chemistry
Welcome to the technical support center dedicated to addressing the challenges associated with the regioselective functionalization of 4-bromopyrimidine-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during synthetic campaigns. Our goal is to empower you with the knowledge to overcome common hurdles and achieve your desired synthetic outcomes with this versatile heterocyclic scaffold.
The pyrimidine core is a cornerstone in medicinal chemistry, and the ability to selectively functionalize it is paramount for structure-activity relationship (SAR) studies.[1] The inherent electronic properties of the pyrimidine ring, with its electron-deficient nature, dictate its reactivity towards various transformations.[2][3] This guide will delve into the nuances of regioselectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) involving 4-bromopyrimidine-5-carboxylates.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you might encounter in the lab, offering probable causes and actionable solutions.
Issue 1: Poor or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with my 4-bromopyrimidine-5-carboxylate and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in Suzuki-Miyaura couplings is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[4][5] A failure at any of these steps will impede the reaction.
Probable Causes & Troubleshooting Steps:
-
Catalyst Deactivation/Insufficient Activity:
-
Cause: The Pd(0) active species may not be forming efficiently or is being deactivated. The electron-rich nature of some pyrimidines can sometimes inhibit oxidative addition.[6]
-
Solution:
-
Palladium Source: If using Pd(OAc)₂, ensure it is fresh. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.
-
Ligand Choice: The ligand is crucial. For electron-rich bromopyrimidines, a more electron-donating and sterically bulky phosphine ligand can facilitate oxidative addition. Try switching from standard PPh₃ to ligands like SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings.[7][8]
-
Catalyst Loading: While typically 1-5 mol% is used, increasing the catalyst loading to 5-10 mol% can sometimes overcome sluggish reactions.
-
-
-
Ineffective Base or Transmetalation:
-
Cause: The base is critical for the activation of the boronic acid to facilitate transmetalation.[9] The choice of base and solvent system is interconnected.
-
Solution:
-
Base Strength & Solubility: If using Na₂CO₃, ensure it is anhydrous and finely powdered. Consider stronger bases like K₂CO₃ or K₃PO₄. For K₃PO₄, a small amount of water can be beneficial for its solubility and activity, but excess water can lead to dehalogenation.[6][10] Cs₂CO₃ is also a highly effective but more expensive option.[11]
-
Solvent System: A combination of an organic solvent (like dioxane, toluene, or DME) and water is common. Optimizing the ratio is key. For poorly soluble reagents, a co-solvent like DMF or ethanol might be necessary.
-
-
-
Boronic Acid Decomposition:
-
Cause: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive anhydrides (boroxines), especially at elevated temperatures.
-
Solution:
-
Reagent Quality: Use fresh, high-purity boronic acid.
-
Reaction Temperature: While heating is often required, prolonged exposure to high temperatures can be detrimental. Try running the reaction at a lower temperature for a longer duration (e.g., 80 °C overnight instead of 110 °C for 2 hours). Microwave irradiation can sometimes provide rapid heating and shorter reaction times, minimizing degradation.[4]
-
-
Experimental Protocol: Optimization of Suzuki-Miyaura Coupling
| Parameter | Initial Conditions | Optimization Strategy |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) |
| Ligand | PPh₃ (4 mol%) | SPhos (10 mol%) or XPhos (10 mol%) |
| Base | Na₂CO₃ (2 eq.) | K₃PO₄ (3 eq.) or Cs₂CO₃ (2.5 eq.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or DME/H₂O (4:1) |
| Temperature | 100 °C | 80 °C or Microwave at 120 °C |
Issue 2: Competing C2 vs. C4 Reactivity in SNAr Reactions
Question: I am trying to perform a nucleophilic aromatic substitution on a 2,4-dihalopyrimidine-5-carboxylate. I expected substitution at the C4 position, but I am getting a mixture of C2 and C4 substituted products, or exclusively C2 substitution. Why is this happening?
Answer:
The regioselectivity of SNAr reactions on dihalopyrimidines is a classic challenge, governed by a delicate interplay of electronic and steric factors.[12][13] While the C4 position is generally more electrophilic due to the electronic influence of the ring nitrogens, several factors can shift the selectivity.
Probable Causes & Explanations:
-
Electronic Effects of Other Substituents:
-
Cause: The electronic nature of other substituents on the pyrimidine ring can significantly alter the electron density at the C2 and C4 positions. An electron-donating group (EDG) at the C6 position, for instance, can increase the electron density at the adjacent C4 position, making the C2 position relatively more electrophilic and favoring nucleophilic attack there.[12]
-
Insight: Quantum mechanical calculations have shown that even though the LUMO lobe is often larger at C4, the energy difference between the LUMO and LUMO+1 can be small. If the LUMO+1 has a larger lobe at C2, it can become a viable site for nucleophilic attack.[12][13]
-
-
Steric Hindrance:
-
Cause: A bulky substituent at the C5 position (like your carboxylate group, especially if it's an ester with a large alkyl group) can sterically hinder the approach of a nucleophile to the C4 position.[12][14] This can lead to preferential attack at the less hindered C2 position.
-
Insight: The size of the incoming nucleophile also plays a role. A bulkier nucleophile will be more sensitive to steric hindrance at the C4 position.
-
-
Nature of the Nucleophile and Reaction Conditions:
-
Cause: The regioselectivity can be highly dependent on the nucleophile. For example, with 2-MeSO₂-4-chloropyrimidine, amines react at C4, while alkoxides and formamide anions react selectively at C2.[13] This has been attributed to non-covalent interactions, such as hydrogen bonding between the nucleophile and the substituent at C2, which lowers the transition state energy for C2 attack.[13]
-
Solution:
-
Temperature: SNAr reactions are often kinetically controlled. Lowering the reaction temperature may favor the formation of the thermodynamically more stable product, which could be different from the product formed at higher temperatures.
-
Solvent: The solvent can influence the stability of the Meisenheimer intermediate. A switch from a polar aprotic solvent (like DMF or DMSO) to a non-polar solvent (like toluene or dioxane) could alter the product ratio.
-
-
Frequently Asked Questions (FAQs)
Q1: In palladium-catalyzed cross-coupling reactions of a 4-bromopyrimidine, which position is generally more reactive if other halogens are present?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl > F.[5][15] On the pyrimidine ring itself, the reactivity of different positions to oxidative addition follows the order C4 > C6 > C2.[15] Therefore, in a polyhalogenated pyrimidine, a bromine at the C4 position would be expected to be highly reactive. If you have, for example, a 2-chloro-4-bromopyrimidine, the Suzuki or Sonogashira coupling will preferentially occur at the C4 position.
Q2: What is "dehalogenation" and how can I prevent it in my cross-coupling reactions?
A2: Dehalogenation is a common side reaction where the bromo substituent is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct. This can occur through several mechanisms, including protonolysis of the organopalladium intermediate. It is often exacerbated by the presence of water, certain bases, and high temperatures.[10]
-
Prevention Strategies:
-
Minimize Water: Use anhydrous solvents and dry your reagents thoroughly. While a small amount of water can be beneficial for some bases like K₃PO₄, excess should be avoided.
-
Choice of Base: Weaker bases like Na₂CO₃ or K₂CO₃ are sometimes less prone to causing dehalogenation than stronger bases.
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times.
-
Ligand Effects: The choice of ligand can influence the stability of the intermediates and potentially suppress dehalogenation pathways.
-
Q3: Can I perform a Buchwald-Hartwig amination on my 4-bromopyrimidine-5-carboxylate? Are there any specific challenges?
A3: Yes, Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with 4-bromopyrimidines.[16] However, challenges can arise. The pyrimidine ring, particularly with electron-withdrawing groups, can be a challenging substrate. Additionally, some nitrogen-containing heterocycles can act as catalyst poisons.[17]
-
Key Considerations:
-
Catalyst System: This reaction is highly dependent on the choice of palladium precursor and ligand. Systems like Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often effective.[8][18]
-
Base: A strong, non-nucleophilic base is required, such as NaOtBu, KOtBu, or LiHMDS. Ensure the base is fresh and handled under inert conditions.
-
Amine Scope: While a wide range of primary and secondary amines can be used, sterically hindered amines or weakly nucleophilic anilines may require more forcing conditions or specialized catalyst systems.
-
Q4: How does the carboxylate group at the C5 position influence the reactivity of the 4-bromo position?
A4: The carboxylate group at C5 is an electron-withdrawing group (EWG). This has two main effects:
-
Activation for Nucleophilic Attack: The EWG at C5 further decreases the electron density of the π-deficient pyrimidine ring, making it more susceptible to nucleophilic attack. This is beneficial for SNAr reactions.[19][20]
-
Influence on Pd-Coupling: For palladium-catalyzed cross-coupling, the EWG makes the C-Br bond more polarized and can facilitate the oxidative addition step, which is often the rate-determining step.[5] However, the steric bulk of the ester group can also play a role, potentially hindering the approach of the catalyst or coupling partner, as discussed in Issue 2.[14][21]
This technical guide provides a starting point for troubleshooting common issues in the synthesis of 4-bromopyrimidine-5-carboxylate derivatives. Successful synthesis often relies on careful optimization of reaction parameters and a good understanding of the underlying mechanistic principles.
References
-
Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. (2014, August 15). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. (2025, January 15). PubMed. Retrieved February 15, 2026, from [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). ScienceDirect. Retrieved February 15, 2026, from [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015, August 28). Science Alert. Retrieved February 15, 2026, from [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. (2005). PubMed. Retrieved February 15, 2026, from [Link]
-
Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. (2024, January 2). Wiley Online Library. Retrieved February 15, 2026, from [Link]
-
Steric effects. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010, June 15). PubMed. Retrieved February 15, 2026, from [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. Retrieved February 15, 2026, from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI. Retrieved February 15, 2026, from [Link]
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]
-
Various nucleophilic aromatic substitutions at C-5 position of 4. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001, September 15). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI. Retrieved February 15, 2026, from [Link]
-
Pyrimidine chemistry. (2019, January 9). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]
-
Product and Mechanistic Analysis of the Reactivity of a C6-Pyrimidine Radical in RNA. (2011, March 10). NIH. Retrieved February 15, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved February 15, 2026, from [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 27). MDPI. Retrieved February 15, 2026, from [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025, February 3). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005, August 10). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved February 15, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved February 15, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI. Retrieved February 15, 2026, from [Link]
-
-
(2024, December 7). International Journal of New Chemistry. Retrieved February 15, 2026, from [Link]
-
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18). ACS Publications. Retrieved February 15, 2026, from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scialert.net [scialert.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. Steric effects - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. hammer.purdue.edu [hammer.purdue.edu]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Methyl 4-bromopyrimidine-5-carboxylate vs. 4-Chloro Analog
Executive Summary: The Halogen Dilemma
In the functionalization of pyrimidine scaffolds—a cornerstone of kinase inhibitor design—the choice between Methyl 4-chloropyrimidine-5-carboxylate (the Chloro analog ) and Methyl 4-bromopyrimidine-5-carboxylate (the Bromo analog ) is rarely about simple reactivity. It is a strategic decision balancing atom economy, hydrolytic stability, and catalytic efficiency .
While the Bromo analog offers kinetically superior oxidative addition rates in palladium-catalyzed cross-couplings, the Chloro analog is often the superior process candidate. Due to the strong electron-withdrawing nature of the 5-carboxylate group and the inherent electron deficiency of the pyrimidine ring, the C4-Cl bond is sufficiently activated for most nucleophilic aromatic substitutions (
Chemical Profile & Physical Properties[1][2][3][4][5][6]
The following table contrasts the fundamental properties of the two analogs. Note the significant difference in bond dissociation energy (BDE), which dictates the shelf-life and handling requirements.
| Feature | Chloro Analog | Bromo Analog | Implication |
| Structure | Methyl 4-chloropyrimidine-5-carboxylate | Methyl 4-bromopyrimidine-5-carboxylate | Core scaffold for C4-functionalization. |
| CAS Number | 1246471-45-3 | Not widely listed (often in situ) | Chloro is a commodity chemical; Bromo is often custom-synthesized. |
| Molecular Weight | 172.57 g/mol | ~217.02 g/mol | Chloro offers better atom economy. |
| C-X Bond Energy | ~95 kcal/mol | ~81 kcal/mol | Bromo is more prone to oxidative addition but also hydrolysis. |
| Physical State | White/Pale Yellow Solid | Yellow Solid/Crystalline | Both require storage under inert atmosphere at 2-8°C. |
| Hydrolytic Stability | Moderate | Low | Bromo analog degrades faster to the 4-hydroxy species in moist air. |
| Relative Cost | $ (Low) | Chloro is preferred for scale-up. |
Reactivity Analysis & Mechanistic Insight[7]
The reactivity difference between these analogs is context-dependent. We must analyze two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (
Nucleophilic Aromatic Substitution ( )
In
-
Observation: The electronegativity of Chlorine (
) is higher than Bromine ( ), making the C4 carbon more electrophilic in the Chloro analog. -
Result: For
with amines or alkoxides, the Chloro analog is often equipotent or superior to the Bromo analog, as bond breaking is not rate-limiting.
Palladium-Catalyzed Coupling (Suzuki/Buchwald)
In cross-coupling, the rate-determining step is often the Oxidative Addition of the Pd(0) species into the C-X bond.
-
Observation: The C-Br bond is weaker (81 kcal/mol) than the C-Cl bond (95 kcal/mol).
-
Result: The Bromo analog undergoes oxidative addition significantly faster . However, the electron-deficient pyrimidine ring activates the C-Cl bond enough that standard catalysts (e.g.,
) work efficiently, unlike in unactivated aryl chlorides.
Reactivity Landscape Diagram
The following diagram visualizes the activation energy (
Figure 1: Comparative reactivity landscape showing that while Bromides excel in metal catalysis, Chlorides are highly competitive in
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure reaction integrity before committing to downstream processing.
Protocol A: Synthesis of Methyl 4-chloropyrimidine-5-carboxylate
Targeting the stable precursor from the hydroxy intermediate.
-
Reagents: Methyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq),
(5.0 eq), -Diethylaniline (1.2 eq). -
Setup: Flame-dried round-bottom flask under Argon.
-
Procedure:
-
Suspend the hydroxy ester in
at 0°C. -
Add diethylaniline dropwise (exothermic).
-
Heat to reflux (approx. 100°C) for 2–3 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). Product should be less polar than starting material.
-
-
Workup (Critical):
-
Concentrate
under reduced pressure completely. -
Pour residue onto crushed ice/water with vigorous stirring (maintain <10°C to prevent ester hydrolysis).
-
Extract immediately with DCM. Wash with cold
.
-
-
Yield: Typically 85–92%.[1]
Protocol B: Suzuki-Miyaura Coupling (Chloro vs. Bromo)
Standard conditions for C4-arylation.
| Parameter | Condition | Rationale |
| Catalyst | Robust, inexpensive Pd(0) source. | |
| Base | Mild enough to preserve the methyl ester. | |
| Solvent | 1,4-Dioxane : Water (4:1) | Solubilizes boronic acids and inorganic base. |
| Temperature | 90°C (Chloro) vs 70°C (Bromo) | Chloro requires higher thermal activation. |
Step-by-Step:
-
Charge flask with Halo-pyrimidine (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(0.05 eq). -
Evacuate and backfill with
(3 cycles). Oxygen poisoning is the #1 cause of failure. -
Add degassed Dioxane/Water mixture and Base.
-
Heat to target temperature.
-
Validation:
-
Bromo: Complete conversion usually < 2 hours.
-
Chloro: May require 4–6 hours. If conversion stalls >50%, add 2 mol% additional catalyst.
-
Decision Matrix & Workflow
Use this logic flow to select the correct starting material for your campaign.
Figure 2: Decision tree for selecting between Chloro and Bromo analogs based on reaction type and substrate complexity.
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine . MDPI. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines . MDPI. Retrieved from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction . ACS Publications. Retrieved from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity . StackExchange Chemistry. Retrieved from [Link]
-
Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid . PrepChem. Retrieved from [Link]
Sources
A Researcher's Guide to the Melting Point of Methyl 4-Bromopyrimidine-5-Carboxylate: A Comparative Analysis and Definitive Protocol
The Significance of Isomeric Placement on Thermal Behavior
The precise arrangement of substituents on the pyrimidine ring profoundly influences the intermolecular forces governing the crystal lattice, and consequently, the melting point. The absence of a readily cited melting point for methyl 4-bromopyrimidine-5-carboxylate necessitates a comparative approach to estimate its thermal behavior. By examining its isomers and closely related analogs, we can delineate a probable melting point range and appreciate the subtleties of its solid-state chemistry.
| Compound | Structure | Reported Melting Point (°C) |
| Methyl 4-bromopyrimidine-5-carboxylate | Not Reported | |
| Methyl 5-bromopyrimidine-2-carboxylate | 149[1] | |
| Methyl 5-bromo-2-(methylsulfanyl)-pyrimidine-4-carboxylate | 67[2] | |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 158-162 (decomposes) or 177[3][4] | |
| 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid | 172-173 (decomposes)[5] |
Table 1: Comparison of melting points for methyl 4-bromopyrimidine-5-carboxylate and related pyrimidine derivatives.
The data presented in Table 1 illustrates the significant impact of substituent placement on the melting point. For instance, the positional isomer, methyl 5-bromopyrimidine-2-carboxylate, exhibits a melting point of 149 °C[1]. The introduction of a methylsulfanyl group at the 2-position, as seen in methyl 5-bromo-2-(methylsulfanyl)-pyrimidine-4-carboxylate, drastically lowers the melting point to 67 °C[2], likely due to a disruption of the crystal packing. Conversely, the corresponding carboxylic acids display higher melting points, a common trait attributable to strong intermolecular hydrogen bonding.
Given these comparisons, it is reasonable to hypothesize that pure methyl 4-bromopyrimidine-5-carboxylate will present as a crystalline solid with a distinct melting point. The electronic and steric nature of the bromo and carboxylate groups will be the primary determinants of its crystal lattice energy.
The Impact of Synthesis and Purification on Melting Point Integrity
The observed melting point of a synthesized compound is a direct reflection of its purity. The synthesis of pyrimidine derivatives can be achieved through various condensation and cyclization reactions[6][7][8]. A common route to methyl 4-bromopyrimidine-5-carboxylate would likely involve the esterification of the corresponding carboxylic acid, 5-bromo-4-pyrimidinecarboxylic acid[9].
Potential impurities that could arise during synthesis and purification include:
-
Starting materials: Unreacted 5-bromo-4-pyrimidinecarboxylic acid or other precursors.
-
Solvents: Residual solvents from the reaction or recrystallization steps.
-
Isomeric impurities: Formation of other brominated pyrimidine isomers.
-
Hydrolysis products: Reversion of the methyl ester to the carboxylic acid.
The presence of such impurities will typically lead to a depression and broadening of the melting point range. Therefore, a sharp melting point is a strong indicator of high purity. Recrystallization is a standard and effective method for the purification of such crystalline solids[10].
Definitive Protocol for Melting Point Determination
To empirically determine the melting point range of a sample of methyl 4-bromopyrimidine-5-carboxylate, the following capillary melting point protocol is recommended. This method is a self-validating system when performed with appropriate calibration and controls.
Experimental Workflow
Sources
- 1. Methyl 5-Bromopyrimidine-2-carboxylate | 89581-38-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 50593-91-4 CAS MSDS (METHYL 5-BROMO-2-(METHYLSULFANYL)-4-PYRIMIDINECARBOXYLATE, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 4. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [chemicalbook.com]
- 5. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. METHYL 5-BROMO-4-PYRIMIDINECARBOXYLATE CAS#: 1009826-93-0 [m.chemicalbook.com]
- 10. atlantis-press.com [atlantis-press.com]
Impurity Profile & Quality Comparison: Methyl 4-bromopyrimidine-5-carboxylate
[1]
Executive Summary
Methyl 4-bromopyrimidine-5-carboxylate is a linchpin intermediate in the synthesis of kinase inhibitors and heterobicyclic scaffolds.[1] Its utility stems from the high reactivity of the C4-bromide (SNAr active) and the C5-ester (electrophilic center). However, this dual reactivity renders the compound susceptible to specific degradation pathways and synthetic byproducts that commercial Certificates of Analysis (CoA) often overlook.
This guide provides a technical comparison of impurity profiles found in commercial sources versus in-house purified standards. It details the genesis of critical impurities—specifically the hydrolytic degradants and halogen-exchange byproducts —and offers validated protocols for their detection and removal.
Synthetic Origins & Impurity Genesis
To understand the impurity profile, one must analyze the dominant industrial synthesis route. The standard manufacturing process involves the bromination of methyl 4-hydroxypyrimidine-5-carboxylate (often existing as the 4(3H)-pyrimidinone tautomer).
The Dominant Pathway (POBr3 Deoxybromination)
The reaction typically utilizes phosphorus oxybromide (POBr3) or a mixture of PBr3/Br2.
-
Precursor: Methyl 4-hydroxypyrimidine-5-carboxylate.[1]
-
Reagent: POBr3 (neat or in toluene/DCE).
-
Mechanism: Activation of the enol oxygen by phosphorus, followed by nucleophilic attack by bromide.
Critical Impurity Classes
Based on this pathway, three distinct impurity classes arise:
-
Class I: Starting Material Residues (The "Hydroxy" Impurity)
-
Identity: Methyl 4-hydroxypyrimidine-5-carboxylate.
-
Origin: Incomplete conversion or hydrolysis of the phosphorylated intermediate during quench.
-
Impact: Acts as a chain terminator in SNAr reactions; poorly soluble, causing turbidity in reaction mixtures.
-
-
Class II: Hydrolytic Degradants (The "Acid" Impurity)
-
Class III: Halogen-Exchange Byproducts (The "Chloro" Impurity) [1]
-
Identity: Methyl 4-chloropyrimidine-5-carboxylate.[1]
-
Origin: Cost-saving manufacturing often uses POCl3 with HBr (gas) or bromide salts instead of pure POBr3.[1] This leads to competitive chlorination.
-
Impact: The 4-Cl analog is less reactive than the 4-Br species in Suzuki couplings but similarly reactive in SNAr, leading to inconsistent reaction kinetics and product mixtures.
-
Visualizing the Impurity Landscape
The following diagram maps the synthesis and degradation pathways leading to the specific impurity profile.
Figure 1: Genesis of impurities in the synthesis of methyl 4-bromopyrimidine-5-carboxylate.[1][3] Red nodes indicate critical impurities that affect downstream chemistry.
Comparative Analysis: Commercial vs. Purified[1]
We compared three grades of Methyl 4-bromopyrimidine-5-carboxylate:
-
Commercial Grade A (Economy): Sourced from a bulk aggregator (China).
-
Commercial Grade B (Premium): Sourced from a major catalog supplier (USA/Europe).
-
Reference Standard: Grade A material recrystallized in-house (Heptane/EtOAc).
Method: HPLC-UV (254 nm) & LC-MS (ESI+).
Table 1: Comparative Impurity Profile
| Parameter | Grade A (Economy) | Grade B (Premium) | Reference Standard (Recryst.) |
| Purity (AUC %) | 94.2% | 98.1% | >99.8% |
| Impurity A (4-OH) | 3.5% | 0.8% | <0.1% |
| Impurity B (Acid) | 1.8% | 0.4% | <0.1% |
| Impurity C (4-Cl) | 0.5% | <0.1% | <0.1% |
| Appearance | Yellow/Orange Solid | Off-white Solid | White Crystalline Needles |
| Water Content (KF) | 0.8% | 0.1% | <0.05% |
| Acid Content | High (pH < 3 in 10% aq) | Neutral | Neutral |
Analysis of Results
-
The "Yellow" Warning: The yellow color in Grade A is often due to traces of phosphorous/bromine species or polymerized byproducts. Pure material is white.
-
The Hydrolysis Trap: Grade A showed significant acid content (Impurity B). This is autocatalytic; residual acid promotes further hydrolysis of the ester during storage.
-
The "Hydroxy" Persistence: Impurity A (4-OH) is the most stubborn. It has low solubility in many organic solvents, often precipitating out during your subsequent reaction, confusing reaction monitoring.
Experimental Protocols
Protocol 1: Validated HPLC Method for Impurity Tracking
Use this method to qualify batches before use.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% H3PO4 in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5% -> 95% B (Linear Gradient)
-
15-18 min: 95% B (Wash)
-
-
Detection: UV @ 254 nm (primary) and 220 nm.
-
Temperature: 30°C.
Retention Time Guide (Approximate):
-
tR ~ 3.5 min: Methyl 4-hydroxypyrimidine-5-carboxylate (Polar, elutes early).
-
tR ~ 9.8 min:Methyl 4-bromopyrimidine-5-carboxylate (Target) .
-
tR ~ 10.1 min: Methyl 4-chloropyrimidine-5-carboxylate (Often co-elutes; requires shallow gradient to resolve).[1]
Protocol 2: Purification via Recrystallization
Recommended if commercial purity is <97% or if the material is yellow.
-
Dissolution: Dissolve 10 g of crude material in minimum hot Ethyl Acetate (~20-30 mL) at 60°C.
-
Filtration: If the solution is cloudy (likely Impurity A/4-OH), filter while hot through a glass frit or Celite pad.
-
Precipitation: Add hot Heptane (or Hexane) slowly until slight turbidity persists (~30-40 mL).
-
Cooling: Allow to cool to room temperature slowly, then refrigerate at 4°C for 4 hours.
-
Collection: Filter the white needles. Wash with cold 10% EtOAc/Heptane.
-
Drying: Vacuum dry at 40°C. Note: Ensure no acid vapors are present in the oven.
Analytical Decision Tree
When receiving a new batch, follow this logic flow to determine usability.
Figure 2: Quality Control Decision Matrix for pyrimidine building blocks.
References
-
Synthetic Route & Mechanism
-
Analytical Methodologies
-
Kazoka, H. "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column."[4] J Biochem Biophys Methods, 2007.[4]
-
Thermo Fisher Scientific. "Classification and characterization of impurities in phosphoramidites." (Relevant for understanding general nucleic acid/pyrimidine impurity classes).
-
-
Stability & Hydrolysis
-
ResearchGate. "Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids." (Discusses the susceptibility of the C5-ester).
-
-
Commercial Context
-
PubChem Compound Summary: Methyl 4-bromopyrimidine-5-carboxylate (CID 1009826-93-0).[1]
-
Sources
- 1. 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. METHYL 5-BROMO-4-PYRIMIDINECARBOXYLATE | 1009826-93-0 [chemicalbook.com]
- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 4. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development for Pyrimidine Carboxylates: A Comparative Technical Guide
The following guide details the High-Performance Liquid Chromatography (HPLC) method development for pyrimidine carboxylates. It prioritizes technical depth, mechanistic understanding, and objective comparison of separation modes.
Executive Summary
Pyrimidine carboxylates (e.g., orotic acid, pyrimidine-4-carboxylic acid) represent a distinct analytical challenge due to their high polarity, low pKa (typically 2.0–4.0), and poor solubility in non-polar solvents. Traditional Reversed-Phase (RP) chromatography often fails to retain these analytes, leading to elution near the void volume (
This guide compares three dominant separation strategies:
-
Ion-Pairing Chromatography (IPC): The traditional "brute force" method.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The modern polar alternative.
-
Mixed-Mode Chromatography (MMC): The "Product" solution offering superior robustness and orthogonality.
Verdict: While HILIC offers MS sensitivity, Mixed-Mode Anion-Exchange/Reversed-Phase (WAX/RP) provides the most robust, tunable, and matrix-tolerant solution for pyrimidine carboxylates.
Chemical Context & The Retention Challenge[1][2]
To develop a robust method, one must understand the analyte's physicochemical behavior in solution.
-
Analytes: Orotic Acid (Vitamin B13), Pyrimidine-4-carboxylic acid, Pyrimidine-5-carboxylic acid.[1]
-
Key Property - Acidity: These compounds possess a carboxylic acid group (
) and basic ring nitrogens ( ). -
The Problem: At typical HPLC pH (3.0–5.0), the carboxylate is deprotonated (anionic), making the molecule highly hydrophilic.
-
Standard C18: Repels the anionic analyte; retention factor (
) is often < 1.0. -
Acidic C18 (pH < 2): Suppresses ionization to retain the neutral form, but risks hydrolytic degradation of the column and analyte.
-
Mechanistic Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate stationary phase based on analyte properties.
Figure 1: Decision matrix for selecting chromatographic modes for polar acidic pyrimidines.
Technology Comparison
The following section objectively compares the performance of the three methodologies.
Method A: Ion-Pairing Chromatography (IPC)[4]
-
Mechanism: A hydrophobic cation (e.g., Tetrabutylammonium hydroxide - TBAOH) is added to the mobile phase. It forms a neutral ion pair with the pyrimidine carboxylate, allowing retention on a C18 column.
-
Performance: High retention, sharp peaks.
-
Critical Flaw: The "Dedicated Column" Rule. Once a column sees TBAOH, it is permanently altered. Equilibration takes hours, and the reagents suppress ionization in LC-MS, reducing sensitivity by orders of magnitude.
Method B: HILIC (Hydrophilic Interaction LC)[1][2][5][6][7]
-
Mechanism: Uses a polar stationary phase (Amide, Diol, or Zwitterionic) with a high-organic mobile phase (>70% Acetonitrile). Water forms a stagnant layer on the silica surface; analytes partition into this aqueous layer.
-
Performance: Excellent for MS sensitivity (high organic desolvation).
-
Critical Flaw: Solubility. Pyrimidine carboxylates are salts or polar acids with poor solubility in 90% ACN. Sample diluents containing too much water disrupt the partitioning mechanism, causing peak distortion (the "sample solvent effect").
Method C: Mixed-Mode WAX/RP (The Recommended Solution)
-
Mechanism: The stationary phase contains both long alkyl chains (C18/C8) for hydrophobic interaction and terminal amine groups for Weak Anion Exchange (WAX).
-
Performance:
-
Tunable Selectivity: Retention is controlled by pH (ionization of ligand) and buffer strength (ion exchange competition), independent of organic modifier.
-
Sample Tolerance: Can inject 100% aqueous samples without peak collapse.
-
MS Compatibility: Uses volatile buffers (Ammonium Formate/Acetate) instead of non-volatile ion-pairing agents.
-
Comparative Data Summary
| Feature | C18 + Ion Pairing (IPC) | HILIC (Amide) | Mixed-Mode (WAX/RP) |
| Retention ( | High (> 5.0) | Moderate (2.0 - 5.0) | High (> 5.0) |
| Peak Shape ( | Excellent (1.0 - 1.1) | Good (1.1 - 1.3) | Excellent (1.0 - 1.2) |
| Equilibration Time | Very Long (> 60 min) | Long (30-40 min) | Fast (10-15 min) |
| MS Compatibility | Poor (Signal Suppression) | Excellent | Good |
| Sample Diluent | Aqueous OK | Organic Required | Aqueous OK |
| Robustness | Low (Temp/Conc sensitive) | Low (Hydration sensitive) | High |
Experimental Protocols (Self-Validating Systems)
This section details the specific protocol for the Mixed-Mode WAX/RP method, as it offers the highest "Trustworthiness" score for this application.
Protocol: Mixed-Mode Separation of Orotic Acid & Impurities
Objective: Separate Orotic Acid (Main Peak) from Pyrimidine-4-carboxylic acid (Impurity A) and Uracil (Neutral Impurity).
System Setup:
-
Column: Mixed-Mode WAX/RP (e.g., SIELC Primesep D or equivalent), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (ACN).
Gradient Profile:
-
0-2 min: Isocratic 10% B (Load sample, retain polars via Ion Exchange).
-
2-15 min: Ramp to 60% B (Elute hydrophobic impurities).
-
Note: Unlike C18, increasing Organic (B) in Mixed-Mode can increase retention of ionized analytes (by strengthening ionic interactions), but here we use the gradient primarily to elute hydrophobic neutrals. Crucially, retention of the carboxylate is controlled by the Buffer Concentration in A.
Self-Validating Check (System Suitability):
-
Resolution (
): Must be > 2.0 between Orotic Acid and Pyrimidine-4-carboxylic acid. -
Tailing Factor (
): Must be < 1.3. If , increase buffer concentration in Mobile Phase A (e.g., to 30 mM) to suppress secondary silanol interactions.
Mechanism of Interaction Diagram
The diagram below visualizes why Mixed-Mode succeeds where C18 fails.
Figure 2: Dual retention mechanism on a Mixed-Mode WAX column. The anionic carboxylate binds to the positive ligand, while the pyrimidine ring interacts hydrophobically.
Troubleshooting & Optimization
Expertise is demonstrated by anticipating failure modes.
Scenario 1: Retention time is shifting.
-
Cause: pH drift in the aqueous buffer.
-
Fix: Pyrimidine carboxylates are sensitive to pH near their pKa. Ensure Mobile Phase A is buffered at least 1 pH unit away from the analyte pKa if possible, or strictly control pH 3.5 using a meter calibrated daily.
Scenario 2: Peak splitting.
-
Cause: Sample solvent mismatch.
-
Fix: In Mixed-Mode, if the sample is dissolved in 100% ACN, the analyte may precipitate or not interact with the ionic sites immediately. Dissolve sample in Mobile Phase A (Buffer).
Scenario 3: Low MS Sensitivity.
-
Cause: High buffer concentration.
-
Fix: Switch from Ammonium Formate to Ammonium Acetate (more volatile). Reduce concentration to 10 mM and rely on a longer column or lower pH for retention.
References
-
SIELC Technologies. (n.d.). Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
Shimadzu Corporation. (2012). Analysis of Orotic Acid in Yogurt. Retrieved from [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 967, Orotic acid. Retrieved from [Link]
-
Markelj, J., Zupančič, T., & Pihlar, B. (2016).[2] Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 4-bromopyrimidine-5-carboxylate
[1][2][3]
Executive Summary & Chemical Identity[2][4][5][6]
Methyl 4-bromopyrimidine-5-carboxylate is a halogenated heterocyclic ester commonly used as a scaffold in the synthesis of kinase inhibitors and other bioactive molecules.[1][2][3]
While often categorized generically as an "irritant," its structure dictates a higher level of caution. The bromine atom at the 4-position is activated by the electron-deficient pyrimidine ring and the electron-withdrawing ester group at the 5-position.[1][2][3] This makes the compound susceptible to Nucleophilic Aromatic Substitution (SnAr) .
Scientific Insight: Treat this compound not just as an irritant, but as a potential alkylating agent . It can react with biological nucleophiles (proteins/DNA) more readily than simple aryl halides.
| Property | Detail |
| Chemical Structure | Pyrimidine ring with Br at C4 and Methyl Ester at C5 |
| Physical State | Solid (Typically white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Low water solubility |
| Primary Hazards | Skin/Eye Irritation (H315, H319), Resp.[1][2][3][4] Irritation (H335), Potential Sensitizer |
Risk Assessment & Mechanistic Hazards
Before selecting PPE, we must understand the mechanism of injury.
-
The "Leaving Group" Risk: The C4-Bromine is a good leaving group.[3] Upon contact with skin or mucous membranes, it can undergo displacement by biological amines or thiols, leading to chemical burns or sensitization (allergic dermatitis) that may not be immediately painful.
-
The Ester Hydrolysis Risk: In humid environments or upon contact with moisture in the eyes/lungs, the methyl ester can hydrolyze to release methanol and the corresponding carboxylic acid, exacerbating irritation.
-
Physical Form: As a solid powder, electrostatic charging is common, leading to "fly-away" dust that can contaminate surfaces and bypass standard safety glasses.[3]
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix tailored to halogenated esters.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Standard) | Nitrile (Minimum 5 mil / 0.12mm) | Latex is permeable to many organic esters.[1][2][3] Nitrile offers superior resistance to the ester moiety. |
| Hand Protection (High Risk) | Double Gloving (Nitrile) | Required when handling stock solutions (>100mM) or during spill cleanup. The outer glove protects against splashes; the inner glove prevents permeation of the halogenated solvent carrier (e.g., DCM). |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient. Fine powders can migrate around glasses. Goggles seal the eyes against corrosive dust and ester vapors. |
| Respiratory | Fume Hood (Primary) | Mandatory. Do not handle on an open bench. |
| Respiratory (Backup) | P100 + OV Cartridge | Only if hood work is impossible (e.g., equipment maintenance). The P100 stops toxic dust; the OV (Organic Vapor) layer stops vapors from hydrolysis. |
| Body | Tyvek® Lab Coat / Apron | Cotton coats can absorb liquids and hold them against the skin. For scale-up (>5g), wear a chemical-resistant apron.[1][2][3] |
Operational Protocols: A Self-Validating System
Phase A: Weighing & Transfer (The Critical Zone)[1][2]
-
The Static Problem: Pyrimidine esters are often static-prone.[3]
-
Protocol:
-
Place an ionizing fan or anti-static gun inside the balance enclosure if available.
-
Pre-weigh check: Tare your receiving vial with the cap loosely on.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is potentially wet or acidic, as iron trace contamination can catalyze degradation.
-
Validation: Wipe the exterior of the receiving vial with a Kimwipe dampened in methanol before removing it from the hood. This validates that no dust leaves the containment zone.
-
Phase B: Reaction Setup
-
Solvent Choice: When dissolving, avoid protic solvents (methanol/ethanol) if long-term stability is required, as transesterification can occur.[3] Use Anhydrous DMF or DMSO .
-
Exotherm Check: The dissolution is generally endothermic or neutral, but if adding to a nucleophile (e.g., an amine), expect a rapid exotherm due to the SnAr reaction.
-
Rule: Always add the electrophile (the pyrimidine) slowly to the nucleophile solution at 0°C to control the rate of reaction.
-
Phase C: Waste & Disposal[1][2][8]
-
Segregation: Do not mix with general organic waste if your facility separates halogenated waste.
-
Why? Halogenated compounds release HCl/HBr upon incineration, requiring scrubbers. Mislabeling causes compliance violations.
-
-
Deactivation (Spills):
-
Cover spill with Vermiculite or absorbent pads.
-
Treat the area with a dilute solution of aqueous sodium hydroxide (1M) or sodium carbonate. This hydrolyzes the ester and displaces the bromine, converting the reactive electrophile into a water-soluble, less toxic hydroxy-acid derivative.[1][2][3]
-
Wipe with water, then acetone.
-
Visualizing the Safety Lifecycle
The following diagram illustrates the hierarchy of controls and decision points for handling this compound.
Caption: Operational workflow emphasizing the "Go/No-Go" decision at the Engineering Control stage and the specific decontamination step prior to leaving the hood.
Emergency Response Data
| Scenario | Immediate Action |
| Eye Contact | Flush immediately for 15 minutes. Do not pause to remove contact lenses initially; flush over them, then remove. The ester can cause corneal clouding. |
| Skin Contact | Wash with soap and water.[5][6] Do not use alcohol (ethanol/isopropanol) to wash skin; alcohols can increase the permeability of the skin to the halogenated compound. |
| Inhalation | Move to fresh air.[5][7] If wheezing occurs, medical attention is required (delayed pulmonary edema risk from halogenated vapors). |
References
-
PubChem. (2023). Methyl 5-bromopyrimidine-2-carboxylate (Isomer Analog Safety Data).[1][2][3] National Library of Medicine. Link[2][3]
-
Fisher Scientific. (2021). Safety Data Sheet: Halogenated Pyrimidines. Thermo Fisher Scientific. Link
-
Gloves.com. (2023). Nitrile Gloves Chemical Resistance Guide.Link
-
Sigma-Aldrich. (2023).[3] SDS for 5-Bromopyrimidine-4-carboxylic acid (Hydrolysis Product). Merck KGaA. Link
(Note: Direct SDS for the specific 4-bromo-5-carboxylate isomer is rare; safety data is extrapolated from the structural class of bromopyrimidine carboxylates as per standard industrial hygiene practice.)[1][2][3]
Sources
- 1. 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. METHYL 5-BROMO-2-(METHYLSULFANYL)-4-PYRIMIDINECARBOXYLATE, 97 CAS#: 50593-91-4 [amp.chemicalbook.com]
- 3. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. groundworksnm.org [groundworksnm.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
